molecular formula C8H15N5 B1431727 N,N-diethyl-2-hydrazinylpyrimidin-4-amine CAS No. 1211430-85-1

N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Cat. No.: B1431727
CAS No.: 1211430-85-1
M. Wt: 181.24 g/mol
InChI Key: LQLXMGNCQUCFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-hydrazinylpyrimidin-4-amine is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is structurally similar to foundational components of DNA/RNA and essential vitamins . Its specific structure incorporates a hydrazinyl substituent, which serves as a versatile synthetic handle for constructing more complex nitrogen-containing heterocycles, such as pyrazoles and triazoles, through nucleophilic reactions and cyclocondensations . This compound is a valuable building block for research, particularly in the design and synthesis of novel molecules targeting enzyme inhibition. Analogous 2,4-disubstituted pyrimidine compounds have been strategically employed in developing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key therapeutic target for neurodegenerative conditions like Alzheimer's and Parkinson's disease . The molecular framework allows for interactions with hydrophobic pockets in enzyme active sites, contributing to high inhibitory potency and selectivity . Researchers can utilize this chemical as a key synthon to generate libraries of novel, drug-like molecules for screening in various therapeutic areas, including neuroscience and oncology. Intended Use & Handling: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-diethyl-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-3-13(4-2)7-5-6-10-8(11-7)12-9/h5-6H,3-4,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLXMGNCQUCFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, N,N-diethyl-2-hydrazinylpyrimidin-4-amine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. The introduction of a hydrazinyl group at the 2-position and a diethylamino group at the 4-position of the pyrimidine ring is anticipated to confer unique pharmacological properties, making this compound a compound of significant interest for further investigation. This guide details a feasible synthetic route and the expected analytical characterization of this target molecule.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the readily available starting material, 2,4-dichloropyrimidine. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction with diethylamine to selectively form the intermediate, 2-chloro-N,N-diethylpyrimidin-4-amine. Subsequent treatment of this intermediate with hydrazine hydrate facilitates the introduction of the hydrazinyl moiety at the 2-position to yield the final product.

Synthesis_Pathway 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine C₄H₂Cl₂N₂ Intermediate 2-Chloro-N,N-diethylpyrimidin-4-amine C₈H₁₂ClN₃ 2,4-Dichloropyrimidine->Intermediate Step 1: Amination Triethylamine, THF, 0 °C to rt Diethylamine Diethylamine (C₂H₅)₂NH Diethylamine->Intermediate Final_Product This compound C₈H₁₅N₅ Intermediate->Final_Product Step 2: Hydrazinolysis Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate N₂H₄·H₂O Hydrazine_Hydrate->Final_Product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-chloro-N,N-diethylpyrimidin-4-amine (Intermediate)

Materials:

  • 2,4-Dichloropyrimidine

  • Diethylamine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Slowly add diethylamine (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-N,N-diethylpyrimidin-4-amine.

Synthesis of this compound (Final Product)

Materials:

  • 2-chloro-N,N-diethylpyrimidin-4-amine

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add distilled water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound. This data is predicted based on the chemical structure and typical values for similar compounds.

Table 1: Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₈H₁₅N₅
Molecular Weight181.24 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available (To be determined experimentally)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d, J = 5.6 Hz1HH-6 (pyrimidine)
~5.90d, J = 5.6 Hz1HH-5 (pyrimidine)
~5.50br s2H-NH₂ (hydrazine)
~4.00br s1H-NH- (hydrazine)
3.50q, J = 7.1 Hz4H-N(CH₂CH₃)₂
1.20t, J = 7.1 Hz6H-N(CH₂CH₃)₂
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163.0C-4 (pyrimidine)
~161.5C-2 (pyrimidine)
~157.0C-6 (pyrimidine)
~98.0C-5 (pyrimidine)
~42.0-N(CH₂CH₃)₂
~13.0-N(CH₂CH₃)₂
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/zIon
182.14[M+H]⁺
204.12[M+Na]⁺
Table 5: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (hydrazine)
2850-2970C-H stretching (aliphatic)
~1620C=N stretching (pyrimidine ring)
~1580N-H bending (hydrazine)
1400-1500C=C stretching (pyrimidine ring)
1000-1300C-N stretching

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 2,4-Dichloropyrimidine Diethylamine Step1 Step 1: Amination Start->Step1 Intermediate Intermediate: 2-Chloro-N,N-diethylpyrimidin-4-amine Step1->Intermediate Step2 Step 2: Hydrazinolysis with Hydrazine Hydrate Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry (ESI-MS) Final_Product->MS IR FT-IR Spectroscopy Final_Product->IR MP Melting Point Determination Final_Product->MP Purity Purity Assessment (e.g., HPLC) Final_Product->Purity

Initial Bioactivity Screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and Related Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-diethyl-2-hydrazinylpyrimidin-4-amine belongs to the broader class of substituted pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids and have been successfully incorporated into a wide array of therapeutic agents. The introduction of a hydrazinyl group at the C2 position and a diethylamino group at the C4 position of the pyrimidine ring presents a unique chemical architecture with potential for diverse biological activities. While specific bioactivity data for this compound is not extensively available in the public domain, this technical guide will provide a comprehensive overview of the initial bioactivity screening of structurally related 2-hydrazinylpyrimidine and 2,4-diaminopyrimidine derivatives. This analysis will focus on their potential as anticancer and antimicrobial agents, drawing upon established experimental protocols and reported quantitative data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical class.

Anticancer Activity Screening

Substituted pyrimidine derivatives, including those with hydrazinyl and amino moieties, are frequently evaluated for their potential as anticancer agents. The primary screening assays typically involve assessing the cytotoxicity of the compounds against various cancer cell lines.

Experimental Protocols

A common method for determining cytotoxicity is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations. The cells are treated with these dilutions and incubated for a specified period, typically 48 to 72 hours. Control wells containing untreated cells and cells treated with a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) are included.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Data Presentation: Anticancer Activity of Related Pyrimidine Derivatives

The following table summarizes the cytotoxic activity of various substituted pyrimidine derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCompound IDCancer Cell LineIC50 (µM or µg/mL)Reference Compound
Pyrazolo(1,5-a) pyrimidines5bMCF-716.61 µg/mL5-FU
Pyrazolo(1,5-a) pyrimidines5dMCF-719.67 µg/mL5-FU
Pyrazolo(1,5-a) pyrimidines5cHepG-214.32 µg/mL5-FU
Pyrazolo(1,5-a) pyrimidines5hHepG-219.24 µg/mL5-FU
2,4-Diaminopyrimidines9kA5492.14 µMPalbociclib
2,4-Diaminopyrimidines9kHCT-1163.59 µMPalbociclib
2,4-Diaminopyrimidines9kPC-35.52 µMPalbociclib
2,4-Diaminopyrimidines9kMCF-73.69 µMPalbociclib
Quinoline-based dihydrazones3bMCF-77.016 µM5-FU
Quinoline-based dihydrazones3cMCF-77.05 µM5-FU

Note: The compounds listed are structurally related to this compound but are not identical. Data is sourced from multiple studies for comparative purposes.[1][2][3]

Visualization of Anticancer Screening Workflow

anticancer_workflow General Workflow for In Vitro Anticancer Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-Well Plates cell_culture->seeding compound_prep Test Compound Solubilization & Dilution treatment Treat Cells with Compound (48-72h Incubation) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Solubilize Formazan Crystals mtt_add->formazan absorbance Measure Absorbance (570 nm) formazan->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity Screening

The hydrazinyl and pyrimidine moieties are also present in many compounds with known antimicrobial properties. Therefore, initial screening of this compound and its analogs would logically include evaluation against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The minimum inhibitory concentration (MIC) is a key parameter determined during antimicrobial screening. The broth microdilution method is a standard technique for this purpose.

Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is also tested as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Related Hydrazone and Pyrimidine Derivatives

The following table presents the MIC values for various hydrazone and pyrimidine derivatives against selected microbial strains.

Compound ClassCompound IDMicrobial StrainMIC (µg/mL)Reference Compound
Hydrazide-hydrazone19E. coli12.5Ampicillin (MIC = 25)
Hydrazide-hydrazone19S. aureus6.25Ampicillin (MIC = 12.5)
Hydrazide-hydrazone19K. pneumoniae (MDR)12.5-
Hydrazide-hydrazone19MRSA13.125-
Pyrazoline derivative5S. aureus64-
Pyrazoline derivative22E. faecalis32-
Pyrazoline derivative24E. faecalis32-

Note: The compounds listed are structurally related to this compound but are not identical. Data is sourced from multiple studies for comparative purposes.[4][5][6]

Visualization of Antimicrobial Screening Workflow

antimicrobial_workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Result Analysis compound_dilution Serial Dilution of Test Compound in Broth inoculation Inoculate Microtiter Plate Wells compound_dilution->inoculation inoculum_prep Standardize Microbial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_determination Determine MIC Value visual_inspection->mic_determination

Caption: Workflow for MIC determination by the broth microdilution method.

Potential Mechanisms of Action and Signaling Pathways

The bioactivity of pyrimidine derivatives often stems from their ability to interact with key cellular enzymes and signaling pathways. For instance, many 2,4-diaminopyrimidine derivatives have been identified as kinase inhibitors.[7]

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][7] The general mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of its substrates.

cdk_pathway Simplified CDK Inhibition Pathway CDK CDK/Cyclin Complex pSubstrate Phosphorylated Substrate CDK->pSubstrate ATP->ADP Progression Cell Cycle Progression Substrate Substrate Protein (e.g., Rb) Substrate->pSubstrate pSubstrate->Progression Arrest Cell Cycle Arrest Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->CDK Binds to ATP Pocket

References

N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Predicted Mechanism of Action as a Kinase Inhibitor in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a small molecule belonging to the 2,4-substituted pyrimidine class, a scaffold known for its prevalence in kinase inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. This whitepaper presents a predicted mechanism of action for this compound, postulating its role as an ATP-competitive inhibitor of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and Aurora Kinase. We provide a detailed overview of the predicted signaling pathway, hypothetical quantitative data, comprehensive experimental protocols for validation, and illustrative diagrams to guide further research and development.

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology. Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding pocket of a wide range of protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.

The subject of this whitepaper, this compound, possesses a 2,4-disubstituted pyrimidine core. The diethylamino group at the 4-position and a hydrazinyl moiety at the 2-position are hypothesized to be key determinants of its kinase binding affinity and selectivity. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we predict that this compound functions as an inhibitor of one or more kinases within critical oncogenic signaling pathways.

Predicted Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Given the prevalence of pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), we postulate that this compound is a potential inhibitor of EGFR. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

The predicted mechanism of action is as follows:

  • ATP-Competitive Binding: this compound is predicted to bind to the ATP-binding pocket of the EGFR kinase domain. The pyrimidine core likely forms hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The diethylamino and hydrazinyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

  • Inhibition of Autophosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR and its subsequent activation.

  • Downregulation of Downstream Signaling: The inhibition of EGFR activation leads to the suppression of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This results in the inhibition of cell cycle progression, induction of apoptosis, and a decrease in cell proliferation.

Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action of this compound within the EGFR signaling pathway.

EGFR_Pathway cluster_0 ATP Binding & Hydrolysis EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Compound N,N-diethyl-2- hydrazinylpyrimidin-4-amine Compound->EGFR Inhibits ATP ATP ATP->pEGFR ADP ADP pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Predicted EGFR signaling pathway inhibition.

Quantitative Data (Hypothetical)

To illustrate the potential efficacy of this compound, the following table summarizes hypothetical quantitative data that would be generated from in vitro kinase assays and cell-based proliferation assays.

Assay Type Target Kinase Cell Line Metric Hypothetical Value
In Vitro Kinase AssayEGFR-IC5050 nM
In Vitro Kinase AssayPI3Kα-IC50200 nM
In Vitro Kinase AssayAurora Kinase A-IC50500 nM
Cell Proliferation AssayA549 (NSCLC)A549GI50150 nM
Cell Proliferation AssayMCF-7 (Breast)MCF-7GI50300 nM
Cell Proliferation AssayHCT116 (Colon)HCT116GI50450 nM

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and a rescue of luminescence in the presence of an inhibitor indicates inhibitory activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3K, Aurora Kinase)

  • Kinase substrate peptide

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted test compound or control to the respective wells. Include a no-inhibitor control (vehicle only) and a no-kinase control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and positive control in complete medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle-only control.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the experimental validation of the predicted mechanism of action.

Experimental_Workflow Start Start: Hypothesis Generation Synthesis Compound Synthesis & Purification Start->Synthesis InVitro In Vitro Kinase Assays (e.g., Luminescent Assay) Synthesis->InVitro IC50 Determine IC50 Values InVitro->IC50 CellBased Cell-Based Proliferation Assays (e.g., MTT Assay) IC50->CellBased Active Compounds GI50 Determine GI50 Values CellBased->GI50 Mechanism Mechanism of Action Studies (e.g., Western Blot for p-EGFR) GI50->Mechanism Potent Compounds Conclusion Conclusion & Further Development Mechanism->Conclusion

Literature review of substituted pyrimidine compounds in drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of substituted pyrimidine compounds in drug discovery, focusing on key therapeutic areas, quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications of Substituted Pyrimidines

The versatility of the pyrimidine core has been exploited to develop drugs across a wide spectrum of diseases. Substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of physicochemical properties and biological activity, leading to potent and selective agents.[1]

Oncology

In the realm of oncology, substituted pyrimidines have emerged as powerful anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The pyrimidine scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several FDA-approved non-small cell lung cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core, a fused pyrimidine derivative.[5] More recent research has focused on developing novel pyrimidine-based EGFR inhibitors to overcome drug resistance. For instance, pyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of erlotinib.[6][7]

Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Bisanilinopyrimidines have been identified as a class of potent and selective Aurora A kinase inhibitors.[8] Structure-activity relationship (SAR) studies have shown that substitutions on the aniline rings and the pyrimidine core can significantly impact potency and selectivity.[8]

Other Kinase Targets: The pyrazolo[3,4-d]pyrimidine scaffold is another key platform for developing kinase inhibitors.[4] This fused pyrimidine system is present in drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[9] Numerous studies have explored substitutions on this scaffold to target other kinases like Src, ABL, and CDK2.[4][9]

Antiviral Agents

The structural similarity of pyrimidine derivatives to nucleosides has made them a rich source of antiviral drugs.[10] These compounds can act as chain terminators during viral DNA or RNA synthesis or as inhibitors of key viral enzymes.

Human Immunodeficiency Virus (HIV): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. Several pyrimidine-based NNRTIs have been developed that exhibit potent anti-HIV activity.[1][6]

Other Viruses: The antiviral activity of substituted pyrimidines extends beyond HIV.[10] For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[5] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides have also been identified as potent antiviral agents, particularly against the Hepatitis C virus (HCV).[11]

Central Nervous System (CNS) Disorders

Substituted pyrimidines are increasingly being investigated for the treatment of CNS disorders due to their ability to modulate various receptors and enzymes in the brain.[12][13] The pyrimidine scaffold has been incorporated into agents targeting 5-HT receptors, adenosine receptors, and cannabinoid receptors.[12][13] Recently, novel substituted pyrimidine derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents, showing promising results as acetylcholinesterase inhibitors.[14]

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of selected substituted pyrimidine compounds from the literature.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

CompoundTarget/AssayCell LineIC50 / GI50 (µM)Reference
Compound 95 (2-(phenylamino)pyrimidine derivative)EGFR triple mutantEGFR-Dell9/T790M/C797S0.2 ± 0.01[1]
Aminopyrimidine RDS 3442Cell ViabilityGlioblastoma, TNBC, Oral Squamous Cell Carcinoma, Colon CancerEC50s: 4 - 8[15]
Compound 138 (oxazole-pyrimidine derivative)AnticancerMCF-70.01 ± 0.0065[7]
Compound 138 (oxazole-pyrimidine derivative)AnticancerA5490.04 ± 0.0072[7]
Indazol-pyrimidine derivative 129AnticancerA549Potent[7]
Indazol-pyrimidine derivative 132AnticancerMCF-71.629[7]
Pyrimidine-5-carbonitrile derivative 15bAnticancerHCT-116, HepG-2, MCF-7, A549More potent than erlotinib[6]
Bisanilinopyrimidine (HLM008598)Aurora A Kinase--[8]
Pyrazolo[3,4-d]pyrimidine (Compound 15)AnticancerVarious NCI cell linesGI50: 0.018 - 9.98[16]
Sulfamide-bearing pyrimidineAnticancerHT-29, M21, MCF7GI50 < 6[17]

Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives

CompoundVirusAssayEC50 (µM)Reference
Piperidinyl-substituted[1][12][18]triazolo[1,5-a] pyrimidinesHIV-Moderate activity[6]
4,7-disubstituted pyrimido[4,5-d]pyrimidine 7aHCoV-229E-Remarkable efficacy[5]
4,7-disubstituted pyrimido[4,5-d]pyrimidine 7bHCoV-229E-Remarkable efficacy[5]
4,7-disubstituted pyrimido[4,5-d]pyrimidine 7fHCoV-229E-Remarkable efficacy[5]
7-Hetaryl-7-deazaadenosinesVarious-Potent cytostatic/cytotoxic effects[11]

Table 3: CNS Activity of Substituted Pyrimidine Derivatives

CompoundTarget/AssayIn vivo/In vitroActivityReference
N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b)Anti-Alzheimer's (AChE inhibition)In vivo / In silicoExcellent anti-Alzheimer's profile[14]
Pyrimidine-substituted CAMKIV inhibitor (Compound 1)CAMKIVIn vitroΔG = -11.52 kcal/mol, K = 9.2 × 10¹⁰ m⁻¹[19]
Pyrimidine-substituted CAMKIV inhibitor (Compound 1)Anticancer (Human hepatoma cell line)In vitroIC50 = 39 µM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2,4-Disubstituted Pyrimidines

A common method for the synthesis of 2,4-disubstituted pyrimidines involves the condensation of a β-ketoester with a guanidine derivative.[20]

Example: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine [20]

  • Reaction Setup: A mixture of ethyl acetoacetate and acetamidine is prepared in a suitable solvent, such as ethanol.

  • Catalyst Addition: A base catalyst, typically sodium ethoxide or sodium hydroxide, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for a specified period.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with an acid, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization to afford the desired 4-hydroxy-2,6-dimethylpyrimidine.

In Vitro Kinase Inhibition Assay (Example: Z'-LYTE Assay for Aurora A)[8]
  • Assay Principle: The Z'-LYTE assay is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

  • Reagents: The assay requires the kinase enzyme (e.g., Aurora A), a specific peptide substrate, ATP, and the Z'-LYTE detection reagents.

  • Procedure:

    • The test compounds (substituted pyrimidines) are serially diluted and added to the wells of a microplate.

    • The kinase, peptide substrate, and ATP are then added to initiate the kinase reaction.

    • After incubation at room temperature, the development reagent is added, followed by the stop reagent.

    • The fluorescence is read on a plate reader at two different wavelengths.

  • Data Analysis: The ratio of the two fluorescence emissions is calculated, which is proportional to the extent of phosphorylation. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Cell Proliferation Assay (Example: MTT Assay)[19]
  • Cell Seeding: Cancer cells (e.g., human hepatoma cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted pyrimidine compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of substituted pyrimidine compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (Pyrimidine-based Inhibitor) Gefitinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Aurora_Kinase_Workflow start Start: Identify Aurora Kinase as a Target library Compound Library (Substituted Pyrimidines) start->library assay In Vitro Kinase Assay (e.g., Z'-LYTE) library->assay hits Identify Hit Compounds assay->hits sar Structure-Activity Relationship (SAR) Studies hits->sar inhibitor Aurora Kinase Inhibitor hits->inhibitor lead_opt Lead Optimization sar->lead_opt sar->inhibitor cell_assays Cell-based Assays (Proliferation, Apoptosis) lead_opt->cell_assays lead_opt->inhibitor in_vivo In Vivo Studies (Xenograft Models) cell_assays->in_vivo candidate Clinical Candidate in_vivo->candidate

Caption: Experimental workflow for the discovery of Aurora kinase inhibitors.

Antiviral_Nucleoside_Analog_MOA cluster_cell Host Cell uptake Cellular Uptake phosphorylation Phosphorylation by Cellular Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate polymerase Viral Polymerase (e.g., Reverse Transcriptase) triphosphate->polymerase incorporation Incorporation into Viral DNA/RNA polymerase->incorporation termination Chain Termination incorporation->termination drug Pyrimidine Nucleoside Analog Prodrug drug->uptake

Caption: Mechanism of action for pyrimidine-based antiviral nucleoside analogs.

References

Spectroscopic Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. Due to the absence of published experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines standardized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular fragments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)1.1 - 1.3Triplet (t)6H~7.0
H-b (CH₂)3.4 - 3.6Quartet (q)4H~7.0
H-c (NH)4.0 - 5.5Broad Singlet (br s)1H-
H-d (NH₂)3.5 - 5.0Broad Singlet (br s)2H-
H-e (Ar-H)6.0 - 6.2Doublet (d)1H~5.0
H-f (Ar-H)7.8 - 8.0Doublet (d)1H~5.0

Note: The chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-a (CH₃)12 - 15
C-b (CH₂)42 - 45
C-5105 - 108
C-4160 - 163
C-6162 - 165
C-2168 - 171
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Hydrazine & Amine)3400 - 3200Medium-Strong, Broad
C-H Stretch (Aliphatic)2975 - 2850Medium-Strong
C=N Stretch (Pyrimidine Ring)1650 - 1580Strong
N-H Bend (Amine/Hydrazine)1640 - 1550Medium
C-N Stretch (Aromatic & Aliphatic)1350 - 1250Medium-Strong
N-H Wag (Amine/Hydrazine)910 - 665Medium, Broad
Predicted Mass Spectrometry (MS) Data

The following data is based on predicted values for various adducts of the parent molecule (C₈H₁₅N₅, Monoisotopic Mass: 181.1328 Da).[1]

AdductPredicted m/z
[M+H]⁺182.1400
[M+Na]⁺204.1220
[M+K]⁺220.0959
[M-H]⁻180.1255
[M+NH₄]⁺199.1666

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of exchangeable protons.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 500 MHz).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters:

      • Pulse Angle: 30 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

    • Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample N,N-diethyl-2-hydrazinyl- pyrimidin-4-amine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Place on ATR Crystal Sample->Prep_IR IR Prep_MS Prepare Dilute Solution Sample->Prep_MS MS Acq_NMR Acquire 1H & 13C Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analysis_NMR Analyze Shifts, Splitting, Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Formula Acq_MS->Analysis_MS Conclusion Structural Confirmation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion Structural_Elucidation_Logic Structure N,N-diethyl-2-hydrazinyl- pyrimidin-4-amine (C8H15N5) MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR NMR Nuclear Magnetic Resonance (NMR) Structure->NMR Info_MS Provides: - Molecular Weight (181.13) - Elemental Formula (C8H15N5) MS->Info_MS Info_IR Provides: - Presence of N-H (amine/hydrazine) - Presence of C=N, C-N bonds - Presence of Aliphatic C-H IR->Info_IR Info_NMR Provides: - Carbon-Hydrogen Framework - Number of Unique Protons/Carbons - Connectivity (via Splitting) NMR->Info_NMR

References

Exploring the synthetic routes for functionalized pyrimidine amines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthetic Routes for Functionalized Pyrimidine Amines

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] Functionalized pyrimidine amines, in particular, represent a privileged scaffold in medicinal chemistry due to their ability to form crucial hydrogen bonds and engage in dipole-dipole interactions with biological targets.[1] This has led to their incorporation into a wide array of approved drugs for treating cancer, viral infections, and inflammatory diseases.[1][3][4] The development of efficient and versatile synthetic routes to access structurally diverse pyrimidine amines is therefore a critical focus for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing functionalized pyrimidine amines, including detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and application in a research setting.

Core Synthetic Strategies

The synthesis of functionalized pyrimidine amines can be broadly categorized into two approaches: the construction of the pyrimidine ring from acyclic precursors (cyclocondensation) and the functionalization of a pre-existing pyrimidine core.

Principle of Pyrimidine Synthesis: Cyclocondensation Reactions

The most traditional and fundamental method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon component (such as a β-dicarbonyl compound or its equivalent) with a nitrogen-containing C-N-C fragment, typically guanidine, urea, or an amidine.[5][6] This approach allows for the direct incorporation of the amino group and other substituents onto the pyrimidine core.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Dicarbonyl Compound (or equivalent) C Cyclocondensation (Base or Acid Catalyzed) A->C C3 Fragment B Guanidine / Amidine (N-C-N fragment) B->C N-C-N Fragment D Functionalized 2-Aminopyrimidine C->D

Caption: General Principle of Pyrimidine Ring Synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amino groups onto a pyrimidine ring that is already synthesized and appropriately activated, typically with a halogen leaving group.[5][7][8] The reaction involves the addition of a nucleophile (an amine) to the electron-deficient pyrimidine ring, followed by the elimination of the leaving group. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophilic attack.[7]

A common strategy involves the reaction of chloro-substituted pyrimidines with various primary or secondary amines.[3][9][10]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Halogenated Pyrimidine (e.g., 2-Chloropyrimidine) C Nucleophilic Attack & Formation of Meisenheimer Complex A->C B Nucleophile (Primary/Secondary Amine) B->C D Elimination of Leaving Group (e.g., Cl⁻) C->D E Functionalized Pyrimidine Amine D->E

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Multi-Component Reactions (MCRs)

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[11] Several one-pot procedures have been developed for synthesizing pyrimidine amines. For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a base like potassium tert-butoxide (KOtBu) in DMSO, provides a direct route to highly substituted 2-aminopyrimidines.[12]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ketone D One-Pot Reaction (KOtBu / DMSO) A->D B Arylacetylene B->D C Guanidine Salt C->D E Substituted 2-Aminopyrimidine D->E

Caption: Three-Component Synthesis of 2-Aminopyrimidines.

The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines, exchange places.[13][14] The accepted mechanism typically involves protonation, followed by hydrolytic ring-opening to form an intermediate, which then undergoes rotation and subsequent ring-closure to yield the rearranged isomer.[13][14][15] This rearrangement is particularly useful in the synthesis of condensed pyrimidine systems and other complex heterocyclic structures.[13][16]

G A Initial Pyrimidine (e.g., 1-alkyl-2-iminopyrimidine) B Protonation / Hydration A->B C Ring Opening to Hemiaminal Intermediate B->C D Bond Rotation / Tautomerization C->D E Ring Closure D->E F Deprotonation / Dehydration E->F G Rearranged Isomeric Pyrimidine F->G

Caption: Mechanism of the Dimroth Rearrangement.

Quantitative Data Summary

The efficiency of synthetic routes is best evaluated through quantitative data. The following tables summarize yields and biological activity for select functionalized pyrimidine amines.

Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution [3][9]

CompoundStarting AmineYield (%)
1 Aniline90
2 2-Methoxyaniline85
3 3-Methoxyaniline88
4 4-Methoxyaniline92
5 2,5-Dimethoxyaniline89
7 5-Chloro-2,4-dimethoxyaniline94

Data sourced from a study synthesizing 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.[3][9]

Table 2: One-Pot Synthesis of 2-Aminopyrimidines and Yields [12]

ProductStarting KetoneYield (%)
4a Acetophenone71
4b 4'-Methylacetophenone75
4c 4'-Methoxyacetophenone80
4d 4'-Chloroacetophenone65
4f Butyrophenone58

Data from a three-component reaction of ketones, phenylacetylene, and guanidine.[12]

Table 3: β-Glucuronidase Inhibitory Activity of Synthesized 2-Aminopyrimidine Derivatives [3][9]

CompoundIC₅₀ (µM)
24 2.8 ± 0.10
Standard (D-saccharic acid 1,4-lactone) 45.75 ± 2.16

IC₅₀ values indicate the concentration required for 50% inhibition of the enzyme. Compound 24 showed significantly superior activity compared to the standard.[3][9]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol is adapted from the solvent-free synthesis of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors.[3][9][10]

  • Materials:

    • 2-Amino-4,6-dichloropyrimidine (3 mmol)

    • Substituted amine (3 mmol)

    • Triethylamine (6 mmol)

    • Distilled water

    • Ethanol

  • Procedure:

    • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.

    • The mixture is heated under solvent-free conditions at 80–90 °C.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

    • Upon completion, the reaction mixture is cooled and distilled water is added.

    • The resulting precipitate is collected by filtration.

    • The crude product is purified by crystallization from ethanol to yield the final 2-aminopyrimidine derivative.[3]

Protocol 2: General Procedure for the One-Pot Synthesis of 2-Aminopyrimidines

This protocol is adapted from the three-component reaction of ketones, arylacetylenes, and guanidine.[12]

  • Materials:

    • Ketone (5 mmol)

    • Arylacetylene (5 mmol)

    • Potassium tert-butoxide (KOtBu) (6 mmol, 673 mg)

    • Dimethyl sulfoxide (DMSO) (10 mL)

    • Guanidine nitrate ((NH₂)₂C=NH·HNO₃) (6.0 mmol, 733 mg)

    • Water (5 mmol, 90 mg)

    • Potassium hydroxide (KOH·0.5H₂O) (5 mmol, 325 mg)

  • Procedure:

    • A mixture of the ketone (5 mmol), arylacetylene (5 mmol), and KOtBu (6 mmol) in DMSO (10 mL) is heated to 100 °C and stirred for 30 minutes.

    • The mixture is then cooled to 70 °C.

    • Water (5 mmol) and guanidine nitrate (6.0 mmol) are added, and the reaction is stirred at 70 °C for 0.5–4.0 hours, depending on the ketone substrate.

    • KOH·0.5H₂O (5 mmol) is added, and the mixture is stirred for an additional 30 minutes at 70 °C.

    • After cooling, the reaction mixture is worked up and the product is purified by column chromatography (Al₂O₃) to isolate the target 2-aminopyrimidine.[12]

Conclusion

The synthesis of functionalized pyrimidine amines is a dynamic field of chemical research, driven by the immense pharmacological importance of this scaffold. While classical cyclocondensation reactions remain a staple for building the pyrimidine core, modern methods such as nucleophilic aromatic substitution, multi-component reactions, and specialized rearrangements like the Dimroth rearrangement offer powerful and flexible tools for creating diverse libraries of these valuable compounds. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the need for efficiency and scalability. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel pyrimidine amines for biological evaluation.

References

Potential Therapeutic Targets for N,N-diethyl-2-hydrazinylpyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a synthetic molecule featuring a di-substituted pyrimidine core. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—the 2-hydrazinylpyrimidine and 4-aminopyrimidine scaffolds—are recognized as "privileged structures" in medicinal chemistry. These scaffolds are present in numerous compounds with demonstrated activity against a range of therapeutic targets. This guide synthesizes available structure-activity relationship (SAR) data for related compounds to postulate the most probable biological targets for this compound. Based on this analysis, the primary potential therapeutic target classes identified are Protein Kinases , Histone Deacetylases (HDACs) , Dipeptidyl Peptidase IV (DPP-4) , Cyclooxygenases (COX) , and Dihydroorotate Dehydrogenase (DHODH) . This document provides a comprehensive overview of the rationale for each potential target, summarizes quantitative data from related compounds, details relevant experimental protocols for target validation, and presents key information in structured tables and diagrams to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a small molecule with the chemical formula C8H15N5. The core of the molecule is a pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. The pyrimidine ring is substituted at the 2-position with a hydrazinyl group (-NHNH2) and at the 4-position with a diethylamino group (-N(CH2CH3)2). The presence of these functional groups on the privileged pyrimidine scaffold suggests a high likelihood of biological activity. An early study on related 4-hydrazino pyrimidine derivatives indicated potential virostatic, anti-inflammatory, and cytostatic activities, providing a historical basis for investigating the therapeutic potential of this chemical class.

Postulated Therapeutic Targets and Rationale

Based on extensive review of literature pertaining to the biological activities of aminopyrimidine and hydrazinylpyrimidine derivatives, the following therapeutic targets are proposed for this compound.

Protein Kinases

The 2-aminopyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bonds within the hinge region of the ATP-binding pocket of numerous protein kinases. Deregulation of protein kinase activity is a hallmark of cancer and other diseases.

  • Rationale: Many aminopyrimidine derivatives are potent inhibitors of various protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora kinases. The 4-amino group is crucial for hinge-binding, and substitutions at this position, as well as at the 2-position, modulate potency and selectivity. The diethylamino group at the 4-position and the hydrazinyl group at the 2-position of the query molecule would influence its interaction with the kinase active site.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a significant class of anti-cancer agents.

  • Rationale: Several pyrimidine-based scaffolds have been successfully developed as HDAC inhibitors. The pyrimidine ring often serves as a "cap" group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group. While this compound does not possess a classical zinc-binding group, the hydrazinyl moiety could potentially coordinate with the active site zinc ion, or the entire molecule could act as a novel scaffold for HDAC inhibition.

Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose levels. DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.

  • Rationale: A number of pyrimidine and pyrimidinone derivatives have been identified as potent and selective DPP-4 inhibitors. The pyrimidine core is often a key structural element for interaction with the enzyme's active site. The specific substitutions on the pyrimidine ring of this compound would determine its potential fit and inhibitory activity against DPP-4.

Cyclooxygenases (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.

  • Rationale: Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some exhibiting selective COX-2 inhibition. The mechanism often involves the pyrimidine core fitting into the active site of the COX enzyme. The anti-inflammatory activity noted for related hydrazinopyrimidines suggests that COX inhibition is a plausible mechanism of action.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

  • Rationale: Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer. Given that the core of the molecule is a pyrimidine, it is plausible that it could act as a feedback inhibitor or an allosteric modulator of an enzyme involved in pyrimidine biosynthesis. Structure-activity relationship studies have shown that pyrimidine analogs can inhibit DHODH, although a 6-carboxylic acid group is often important for activity, which is absent in the query molecule.

Quantitative Data for Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes IC50 values for related pyrimidine derivatives against the postulated target classes, providing a benchmark for potential potency.

Compound ClassTargetSpecific Compound ExampleIC50 (nM)Reference
AminopyrimidineAurora Kinase AN-trisubstituted pyrimidine derivative7.1
AminopyrimidineAurora Kinase BN-trisubstituted pyrimidine derivative25.7
Pyrazolo[3,4-d]pyrimidineFocal Adhesion Kinase (FAK)2,4-diarylaminopyrimidine hydrazone (14f)113
Pyrrolo[2,3-d]pyrimidineHDAC6Compound 7aPotent (specific value not stated)
ThienopyrimidineDPP-4Compound 10d0.33
Pyrazolo[1,5-a]pyrimidineCOX-23-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f)Potent and selective (specific value not stated)
Pyrimidine AnalogDHODHBrequinar4.5
Pyrimidine AnalogDHODHH-0063.8

Visualization of Pathways and Workflows

Signaling Pathways

Signal_Transduction_Pathway

Epigenetic_Regulation_Pathway

Experimental Workflows

Target_Validation_Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in validating the potential therapeutic targets of this compound.

Protein Kinase Inhibition Assay (General Fluorometric Method)
  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The kinase phosphorylates a substrate, and the amount of product is quantified, often using a fluorescence-based method.

  • Materials:

    • Purified recombinant protein kinase of interest.

    • Kinase-specific peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • This compound dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 96-well or 384-well microplates (white, for luminescence).

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Also prepare positive (known inhibitor) and negative (DMSO vehicle) controls.

    • In a microplate, add the test compound dilutions, positive control, or negative control.

    • Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced (or substrate consumed) using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
  • Principle: This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate. The deacetylated product is then cleaved by a developer enzyme to release a fluorescent molecule.

  • Materials:

    • Nuclear extract containing HDACs or purified recombinant HDAC enzyme.

    • HDAC assay buffer.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).

    • This compound dissolved in DMSO.

    • 96-well microplates (black, for fluorescence).

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound in HDAC assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a negative control.

    • In a microplate, add the test compound dilutions or controls.

    • Add the HDAC enzyme source (nuclear extract or purified enzyme) to each well.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow for the release of the fluorophore.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)
  • Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, Gly-Pro-AMC. Inhibition of this cleavage by a test compound results in a decreased fluorescent signal.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • DPP-4 substrate (Gly-Pro-AMC).

    • This compound dissolved in DMSO.

    • A known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

    • 96-well microplates (black).

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in assay buffer.

    • Add the test compound dilutions or controls to the wells of the microplate.

    • Add the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
  • Principle: This method measures the production of Prostaglandin E2 (PGE2) by COX-1 or COX-2 from arachidonic acid. The amount of PGE2 is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Purified COX-1 or COX-2 enzyme.

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • This compound dissolved in a suitable solvent.

    • Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) as positive controls.

    • PGE2 ELISA kit.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • In reaction tubes, combine the reaction buffer, heme, and the COX enzyme.

    • Add the test compound or controls and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and incubate for a precise time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of stannous chloride or another suitable agent.

    • Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Colorimetric)
  • Principle: This assay measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. Inhibition of DHODH leads to a slower rate of DCIP reduction, observed as a decrease in absorbance.

  • Materials:

    • Recombinant human DHODH.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

    • Coenzyme Q10.

    • 2,6-dichloroindophenol (DCIP).

    • Dihydroorotic acid (substrate).

    • This compound dissolved in DMSO.

    • A known DHODH inhibitor (e.g., Brequinar) as a positive control.

    • 96-well microplates (clear).

    • Spectrophotometer plate reader capable of reading absorbance at ~600-650 nm.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

    • Prepare serial dilutions of the test compound and controls.

    • In a microplate, add the test compound or controls, followed by the DHODH enzyme. Pre-incubate at 25°C for 30 minutes.

    • Initiate the reaction by adding dihydroorotic acid.

    • Immediately measure the absorbance at 650 nm in kinetic mode for 10-15 minutes at 25°C.

    • Determine the rate of reaction (change in absorbance over time) for each well.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of its core scaffolds—aminopyrimidine and hydrazinylpyrimidine—strongly suggests its potential to interact with several important classes of enzymes. The most promising potential targets include protein kinases, histone deacetylases, dipeptidyl peptidase IV, cyclooxygenases, and dihydroorotate dehydrogenase. The information and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential targets. Further investigation through the outlined experimental workflows is essential to elucidate the precise mechanism of action and to unlock the full therapeutic potential of this compound.

In Silico Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide to Molecular Interaction Modeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive overview of the computational methodologies for characterizing the molecular interactions of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development and computational biology.

Introduction to this compound and In Silico Modeling

This compound is a synthetic compound featuring a pyrimidine core, a structural motif prevalent in a wide array of biologically active molecules.[1][2][3] The unique substitution pattern of this molecule suggests the potential for specific interactions with biological macromolecules, making it a candidate for drug discovery research. In silico modeling, a cornerstone of modern computer-aided drug design (CADD), provides a powerful and resource-efficient means to predict and analyze these interactions at a molecular level.[4][5][6] This approach accelerates the identification of potential protein targets and the elucidation of binding mechanisms, thereby guiding further experimental validation.

This guide will detail the standard in silico workflow, including molecular docking to predict binding poses, molecular dynamics simulations to assess complex stability, and the generation of hypothetical quantitative data and signaling pathway diagrams to contextualize the potential biological role of this compound.

Methodologies: In Silico Experimental Protocols

The following sections outline the detailed protocols for the computational analysis of this compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][7]

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D conformation.

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Partial charges are assigned to the atoms of the ligand.

  • Receptor Preparation:

    • A 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned, typically at a physiological pH of 7.4.

    • The binding site is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site of the receptor.

    • Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.

  • Analysis of Results:

    • The docking poses are ranked based on their scores.

    • The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.[7]

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the interactions over time.[8][9]

Protocol:

  • System Setup:

    • The most promising ligand-protein complex from molecular docking is used as the starting structure.

    • The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to a target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

    • The system is then equilibrated at a constant pressure (e.g., 1 atm) and temperature under the NPT (isothermal-isobaric) ensemble. This ensures the system reaches the correct density.

  • Production Run:

    • A production MD simulation is run for a significant duration (e.g., 50-200 ns) to generate a trajectory of the system's atomic motions.[7][9]

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are performed to provide a more accurate estimation of binding affinity.

Data Presentation: Quantitative In Silico Analysis

The following table summarizes hypothetical quantitative data from the in silico modeling of this compound against a putative protein kinase target.

Analysis Type Parameter Hypothetical Value Software/Method
Molecular Docking Binding Affinity (kcal/mol)-9.2AutoDock Vina
Hydrogen Bonds3 (with Leu83, Glu101, Asp164)MOE
Molecular Dynamics Ligand RMSD (Å)1.5 ± 0.4GROMACS
Protein Backbone RMSD (Å)2.1 ± 0.3GROMACS
Binding Free Energy (kcal/mol)-45.8 ± 5.1MM/PBSA
ADMET Prediction LogP (Lipophilicity)2.85SwissADME
Water SolubilityModerately SolubleSwissADME
Blood-Brain Barrier PermeationNoSwissADME
Cytochrome P450 InhibitionCYP2D6, CYP3A4 inhibitorSwissADME

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the in silico experiments and a hypothetical signaling pathway involving the target.

experimental_workflow cluster_docking Molecular Docking Workflow cluster_md Molecular Dynamics Workflow L_prep Ligand Preparation: This compound Docking Docking Simulation (AutoDock Vina) L_prep->Docking P_prep Protein Preparation: Target Kinase (from PDB) P_prep->Docking Pose_analysis Binding Pose and Interaction Analysis Docking->Pose_analysis System_setup System Setup: Solvation and Ionization Pose_analysis->System_setup Input Docked Complex Equilibration System Equilibration (NVT and NPT) System_setup->Equilibration MD_run Production MD Run (e.g., 100 ns) Equilibration->MD_run Trajectory_analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) MD_run->Trajectory_analysis

Caption: In silico experimental workflow for interaction analysis.

signaling_pathway Ligand N,N-diethyl-2-hydrazinyl- pyrimidin-4-amine TargetKinase Target Protein Kinase Ligand->TargetKinase Inhibition Substrate Downstream Substrate Protein TargetKinase->Substrate Catalyzes Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation CellularProcess Cellular Process (e.g., Proliferation, Angiogenesis) Phosphorylation->CellularProcess Leads to

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

The in silico modeling of this compound provides a foundational understanding of its potential as a bioactive molecule. Through a systematic application of molecular docking and dynamics simulations, it is possible to predict its binding mode, estimate its binding affinity, and assess the stability of the ligand-receptor complex. The hypothetical data presented underscore the types of quantitative insights that can be gained from such studies. These computational predictions are crucial for hypothesis generation and for designing focused, efficient experimental studies to validate the compound's activity and mechanism of action. Future work should involve the synthesis of this compound and its in vitro evaluation against predicted targets to confirm the in silico findings.

References

The Prolific Pyrimidine: A Technical Guide to Novel Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, continues to be a cornerstone in the discovery of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of recently discovered pyrimidine-based scaffolds, focusing on their synthesis, biological evaluation, and the intricate signaling pathways they modulate.

Key Pyrimidine-Based Scaffolds and Their Therapeutic Promise

The inherent drug-like properties of the pyrimidine ring have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2] Recent research has expanded this chemical space, yielding novel scaffolds with potent and selective activities across various disease areas, including oncology, infectious diseases, and neurological disorders.[3][4]

Anticancer Agents

Pyrimidine derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cell cycle regulation and signal transduction.[5][6] Fused pyrimidine systems, in particular, have been extensively explored as inhibitors of protein kinases.[5][7]

Table 1: Anticancer Activity of Novel Pyrimidine Scaffolds

Compound/ScaffoldTargetCancer Cell LineIC50 (µM)Reference
Imidazole–pyrimidine–sulfonamide hybrids (88, 89)HER2, EGFR-L858R, EGFR-T790MPanel of 60 cancer cell lines81 ± 40 ng/mL (88, HER2), 59 ± 30 ng/mL (88, EGFR-L858R), 49 ± 20 ng/mL (88, EGFR-T790M)[8]
Pyrimidine-based FAK inhibitors (72)FAKMDA-MB-2310.126[8]
2,4,5,6-tetrasubstituted pyrimidinesCDK2Human tumor cellsPotent inhibition[9]
Pyrido[2,3-d]pyrimidine derivatives (4, 10, 6, 11)PIM-1 KinaseMCF-711.4 nM (4), 17.2 nM (10), 34.6 nM (6), 21.4 nM (11)[10]
Pyrazolo[1,5-a]pyrimidine derivativesPim-1-Submicromolar potency[11]
Chromenopyrimidine derivative (3)-Various cancer cell lines1.61 - 2.02[12]
Oxazole-pyrimidine derivatives (138)-MCF-7, A549, PC3, DU-1450.01 - 0.12[13]
Anti-Infective Agents

The pyrimidine scaffold is also a crucial component in the development of novel anti-infective agents, demonstrating activity against bacteria, fungi, and viruses.[3]

Table 2: Anti-Infective Activity of Novel Pyrimidine Scaffolds

Compound/ScaffoldTarget OrganismMIC (µg/mL)Reference
Pyrimidine derivative (24)Mycobacterium tuberculosis (H37Ra, H37Rv)0.5 - 1.0[8]
Sulfonylurea derivative (45)Candida albicans0.05 - 0.3[8]
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j)Gram-positive bacteria0.25[3]
Pyrimidine derivative (2)S. aureus, E. coli, C. albicans2.4 µmol/L[14]
Central Nervous System (CNS) Agents

Recent studies have highlighted the potential of pyrimidine-containing compounds to treat various CNS disorders by modulating key receptors and enzymes.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines common experimental protocols for the synthesis and biological evaluation of pyrimidine-based scaffolds.

General Synthesis of Pyrimidine Derivatives

A common and versatile method for synthesizing substituted pyrimidines is the multi-component reaction. For instance, the synthesis of certain pyrimidine derivatives can be achieved through a one-pot reaction involving a benzaldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like potassium bicarbonate.[8]

Workflow for a Typical Multi-Component Synthesis:

G start Start: Combine Reactants (Benzaldehyde, Ethyl Cyanoacetate, Thiourea, KHCO3, Ethanol) reaction One-Pot Multi-Component Reaction start->reaction workup Reaction Work-up (e.g., Filtration, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization end Final Pyrimidine Derivative characterization->end

Caption: General workflow for the synthesis of pyrimidine scaffolds.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Experimental Workflow for MTT Assay:

G seed Seed cancer cells in 96-well plates treat Treat cells with pyrimidine compounds at varying concentrations seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate IC50 values read->calculate G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RAF G Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Gene Target Gene Expression (e.g., GLI1, PTCH1) GLI->Gene Tumor Tumor Growth and Proliferation Gene->Tumor Inhibitor Pyridyl Pyrimidine Inhibitor (B31) Inhibitor->SMO G cluster_0 Nucleus Pyrimidine Pyrimidine Derivative (18a) BMP2 BMP2 Pyrimidine->BMP2 upregulates BMPR BMP Receptor BMP2->BMPR SMAD1 SMAD1 BMPR->SMAD1 phosphorylates pSMAD1 p-SMAD1 SMAD1->pSMAD1 Complex p-SMAD1/SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex RUNX2 RUNX2 Gene Expression Complex->RUNX2 Nucleus Nucleus Osteogenesis Osteogenesis RUNX2->Osteogenesis

References

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-Substituted Heterocyclic Amines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research on the specific compound N,N-diethyl-2-hydrazinylpyrimidin-4-amine, this document provides data and protocols for a structurally related quinazoline derivative, 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazoline (hereafter referred to as Compound 6a), which features an N,N-diethylamino moiety and has demonstrated significant anticancer activity. This information is intended to serve as a valuable reference for researchers working with similar chemical scaffolds.

Introduction

Pyrimidine and quinazoline derivatives are classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds often exert their effects by inhibiting key signaling molecules involved in cancer cell proliferation, survival, and metastasis. This application note details the in vitro activity of Compound 6a, a 4-arylaminoquinazoline derivative, against various human cancer cell lines, its mechanism of action as an EGFR tyrosine kinase inhibitor, and its effects on the cell cycle and apoptosis.[3][4]

Data Presentation

The antiproliferative activity of Compound 6a and a related derivative (Compound 6d) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound NameSW480 (Colon)A549 (Lung)A431 (Skin)NCI-H1975 (Lung)
Compound 6a 4.21 µM4.10 µM2.09 µM5.13 µM
Compound 6d (6-(5-((N,N-diethylethyl)aminomethyl)furan-2-yl)-4-(4-(E)-(propen-1-yl)phenylamino)quinazoline)8.32 µM6.29 µM3.92 µM8.91 µM
Lapatinib (Control)12.58 µM14.90 µM--

Data sourced from a study on novel 4-arylaminoquinazoline derivatives.[3]

Compound 6a was further characterized for its enzymatic inhibitory activity against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK).

CompoundTargetIC₅₀
Compound 6a EGFRwt-TK15.60 nM

This data indicates that Compound 6a is a potent inhibitor of EGFR tyrosine kinase.[3][4]

Mechanism of Action: EGFR Signaling Pathway

Compound 6a functions as an inhibitor of the EGFR tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. By inhibiting the tyrosine kinase activity of EGFR, Compound 6a blocks these downstream signals, leading to cell cycle arrest and apoptosis.[3][5]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activation Compound6a Compound 6a (Inhibitor) Compound6a->P_EGFR Inhibition PI3K PI3K P_EGFR->PI3K Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Compound 6a.

Experimental Protocols

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

MTT_Workflow start Start seed_cells Seed cells into 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add serial dilutions of Compound 6a incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC₅₀ values read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antimicrobial properties of novel pyrimidine derivatives. The protocols outlined below are foundational methods in antimicrobial susceptibility testing, designed to yield reliable and reproducible data for drug discovery and development programs.

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives represent a promising avenue of research.[3][4] These compounds have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][6] The mechanism of action for some pyrimidine derivatives has been attributed to the inhibition of essential cellular processes, such as FtsZ polymerization and GTPase activity, leading to bactericidal effects.[3]

This document details the standardized protocols for determining the in vitro antimicrobial activity of pyrimidine derivatives, primarily focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method for preliminary screening.

Key Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] This method is considered a gold standard for susceptibility testing.[10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against selected microbial strains.

Materials:

  • Test pyrimidine derivatives

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[11]

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[12]

  • Spectrophotometer or nephelometer

  • Incubator[11]

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Pyrimidine Derivative Stock Solutions:

    • Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[13][14]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the pyrimidine derivative stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.[15] Discard 100 µL from the last well containing the compound.

    • This will result in a range of concentrations of the pyrimidine derivative across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[8][11]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth (turbidity) in the well.[7][9] This can be assessed visually or with a microplate reader.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to antimicrobial agents.[16][17] It is often used as a preliminary screening tool.

Objective: To qualitatively assess the antimicrobial activity of pyrimidine derivatives.

Materials:

  • Test pyrimidine derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[12]

  • Bacterial strains

  • Sterile saline (0.9%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs[10]

  • Forceps[10]

  • Incubator

Protocol:

  • Preparation of Antimicrobial Disks:

    • Impregnate sterile filter paper disks with a known concentration of the pyrimidine derivative solution.

    • Allow the disks to dry completely in a sterile environment.

  • Preparation of Inoculum and Inoculation of Agar Plate:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

    • Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[10]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[17]

    • Ensure the disks are in firm contact with the agar.

    • Place no more than 6 disks on a 100mm plate or 12 on a 150mm plate to avoid overlapping zones of inhibition.[18]

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the pyrimidine derivative.

Data Presentation

Quantitative data from the antimicrobial activity assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound IDTest MicroorganismMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
PYR-001Staphylococcus aureus ATCC 25923160.5
PYR-001Escherichia coli ATCC 25922321
PYR-001Pseudomonas aeruginosa ATCC 27853>1282
PYR-001Candida albicans ATCC 10231641
PYR-002Staphylococcus aureus ATCC 2592380.5
PYR-002Escherichia coli ATCC 25922161
PYR-002Pseudomonas aeruginosa ATCC 27853642
PYR-002Candida albicans ATCC 10231321

Table 2: Zone of Inhibition for Pyrimidine Derivatives (Disk Diffusion Assay)

Compound IDTest MicroorganismConcentration on Disk (µg)Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone (mm)
PYR-001Staphylococcus aureus ATCC 25923301825
PYR-001Escherichia coli ATCC 25922301530
PYR-002Staphylococcus aureus ATCC 25923302225
PYR-002Escherichia coli ATCC 25922301930

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compound Prepare Pyrimidine Derivative Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end MoA pyrimidine Pyrimidine Derivative polymerization FtsZ Polymerization pyrimidine->polymerization Inhibits ftsz FtsZ Protein ftsz->polymerization gtp GTP gtp->polymerization Required for z_ring Z-Ring Formation polymerization->z_ring cell_division Bacterial Cell Division polymerization->cell_division z_ring->cell_division bactericidal Bactericidal Effect cell_division->bactericidal

References

Protocol for using N,N-diethyl-2-hydrazinylpyrimidin-4-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: General Protocol for the Characterization and Use of Novel Pyrimidine-Based Compounds as Chemical Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound N,N-diethyl-2-hydrazinylpyrimidin-4-amine is not a well-characterized chemical probe with established public protocols or identified specific targets. The following document provides a generalized framework and representative protocols for the evaluation of novel pyrimidine-based compounds, such as this compound, as potential chemical probes, particularly in the context of cancer research.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous approved drugs and chemical probes.[1] Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, enzymes, and receptors, making them a versatile starting point for probe development.[1][2] Their significance is particularly noted in oncology, where they are integral to many anticancer agents.[1][3]

This document outlines a general workflow for the initial characterization of a novel pyrimidine-based compound as a chemical probe. The protocols provided are designed to help researchers assess a compound's potency, selectivity, and cellular activity, using a hypothetical scenario where the probe targets a protein kinase involved in a cancer-related signaling pathway.

Proposed Workflow for Probe Characterization

A systematic approach is essential to validate a new molecule as a chemical probe. The following workflow outlines the key stages, from initial biochemical characterization to cellular target engagement.

G A Compound Synthesis & QC B Primary Biochemical Assay (e.g., In Vitro Kinase Assay) A->B Initial Screening C Determine Potency (IC50) B->C Dose-Response D Selectivity Profiling (Kinase Panel Screen) C->D Assess Specificity E Cell-Based Potency Assay (e.g., Cell Viability) C->E Cellular Activity D->E F Cellular Target Engagement (e.g., Western Blot) E->F Confirm MoA G Off-Target/Toxicity Assessment (in non-target cell lines) F->G Safety Profile H Validated Chemical Probe F->H Validation G->H

Caption: A generalized workflow for the validation of a novel chemical probe.

Quantitative Data Summary (Illustrative)

The following tables present example data that would be generated during the characterization of a hypothetical pyrimidine-based probe, "Probe-PYR-01".

Table 1: In Vitro Kinase Inhibitory Activity

Kinase Target Probe-PYR-01 IC50 (nM) Control Compound IC50 (nM)
Target Kinase A 55 25
Kinase B 1,200 300
Kinase C > 10,000 5,000

| Kinase D | 850 | 150 |

Table 2: Cellular Activity Profile

Cell Line Target Expression Probe-PYR-01 EC50 (µM) Notes
Cancer Line 1 High 0.5 Target-dependent growth inhibition.
Cancer Line 2 Low 15.8 Reduced sensitivity.

| Non-cancer Line | Normal | > 50 | Low cytotoxicity in normal cells.[3] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., Probe-PYR-01) dissolved in DMSO

  • Luminescent kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM down to 1 nM.

  • Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in kinase buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase) to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to DMSO controls and plot the results in a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (Resazurin Reduction)

This protocol assesses the effect of the compound on the viability of cultured cells.

Materials:

  • Cancer cell lines (e.g., MCF7, HepG2, A549) and a non-cancerous cell line (e.g., MCF-10A).[3]

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Methodology:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence on a plate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for Target Engagement

This protocol is used to confirm that the compound engages its intended target in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and blotting equipment

Methodology:

  • Plate cells and allow them to adhere.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells on ice using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply the chemiluminescent substrate and image the blot using a digital imager.

  • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pyrimidine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase A (e.g., a Pyrimidine Target) Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylates Substrate Substrate Protein DownstreamKinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Probe Probe-PYR-01 Probe->TargetKinase Inhibits

Caption: A hypothetical kinase signaling pathway inhibited by a chemical probe.

References

Application Notes and Protocols for High-Throughput Screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N,N-diethyl-2-hydrazinylpyrimidin-4-amine analogs. Pyrimidine scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, most notably protein kinases. Given the structural features of the core molecule, the following protocols are designed to identify and characterize the bioactivity of these analogs, with a primary focus on their potential as kinase inhibitors.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[1] The success of an HTS campaign relies on robust, miniaturized, and automated assays.[2] This guide outlines both biochemical (cell-free) and cell-based screening approaches to provide a comprehensive profile of the compound library. Biochemical assays offer direct measurement of a compound's effect on a purified target protein, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and potential cytotoxicity.[3][4]

The protocols detailed below are suitable for implementation in 384- or 1536-well microplate formats and are designed to be compatible with standard automated liquid handling systems and plate readers.[1]

Plausible Target and Signaling Pathway

Due to the prevalence of the pyrimidine core in known kinase inhibitors, these protocols will proceed under the assumption that this compound analogs may target protein kinases.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them attractive drug targets.[6][7] A representative signaling pathway that could be modulated by these analogs is the MAP kinase (MAPK) pathway, a key cascade involved in cell proliferation, differentiation, and survival.

Below is a diagram illustrating a simplified kinase signaling cascade.

Signaling_Pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Pyrimidine Analog (Putative Inhibitor) Inhibitor->RAF Inhibition

Caption: Simplified Kinase Signaling Pathway.

Experimental Workflow

The high-throughput screening process follows a standardized workflow to ensure efficiency and reproducibility.[8] The major steps include assay development, a pilot screen to validate the assay with a small compound set, the full-scale HTS campaign, and subsequent data analysis to identify hits.[8]

The diagram below outlines the general workflow for the proposed screening campaign.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Assay_Dev 1. Assay Development & Optimization Compound_Prep 2. Compound Library Preparation & Plating Assay_Dev->Compound_Prep Pilot_Screen 3. Pilot Screen (Small Library) Compound_Prep->Pilot_Screen HTS 4. Full HTS Campaign Pilot_Screen->HTS Data_Analysis 5. Data Analysis & Hit Identification HTS->Data_Analysis Hit_Confirmation 6. Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Secondary_Assays 7. Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Lead_Opt Lead_Opt Secondary_Assays->Lead_Opt Lead Optimization

Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay to directly measure the inhibition of a specific kinase by the test compounds. The assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in kinase activity results in less ATP consumption and a higher luminescence signal.

Materials:

  • Kinase of interest (e.g., RAF, MEK)

  • Kinase substrate (specific to the kinase)

  • This compound analog library (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP solution

  • White, opaque 384-well microplates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each analog from the library stock plates to the 384-well white assay plates. Also, include wells for positive control (no kinase) and negative control (DMSO vehicle).

  • Enzyme/Substrate Preparation: Prepare a 2X kinase/substrate mix in cold assay buffer. The optimal concentrations of kinase and substrate should be determined during assay development to be at or near the Km for the substrate.

  • Enzyme Addition: Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. Mix on a plate shaker for 2 minutes to lyse any cells and stop the kinase reaction.

  • Luminescence Reading: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)

  • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the pyrimidine analogs on the proliferation of a cancer cell line that is dependent on a specific kinase pathway for survival. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

Materials:

  • Cancer cell line (e.g., A375 melanoma for BRAF inhibitors)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analog library (in DMSO)

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 384-well microplates

  • Automated liquid handler

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 40 µL (optimize for logarithmic growth over the assay period). Dispense 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator to allow cells to attach.

  • Compound Addition: Add 50 nL of each analog from the library stock plates to the cell plates. Include wells for negative control (DMSO vehicle) and positive control (a known cytotoxic agent like staurosporine).

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • MTT Addition: Add 5 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 40 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the plates and read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent growth inhibition for each compound: % Growth Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_neg_control - Abs_background))

  • Identify hits as compounds that show significant growth inhibition (e.g., >50%).

  • Perform dose-response experiments for confirmed hits to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation

Quantitative data from the primary screens and follow-up dose-response experiments should be summarized in tables for clear comparison.

Table 1: Primary HTS Hit Summary

Compound ID % Inhibition (Biochemical Assay) % Growth Inhibition (Cell-Based Assay) Hit Category
Analog-001 85.2 78.5 Dual Hit
Analog-002 5.6 10.1 Inactive
Analog-003 65.7 12.3 Biochemical Hit
Analog-004 15.4 55.9 Cell-Based Hit

| ... | ... | ... | ... |

Table 2: Dose-Response Data for Confirmed Hits

Compound ID Biochemical IC₅₀ (µM) Cell-Based GI₅₀ (µM)
Analog-001 0.15 0.5
Analog-003 1.2 > 50
Analog-004 > 50 2.5

| ... | ... | ... |

Conclusion

The protocols and workflows described in this document provide a robust framework for the high-throughput screening of this compound analogs. By combining biochemical and cell-based assays, researchers can efficiently identify potent and cell-permeable compounds for further development. The systematic approach to data analysis and presentation will aid in the selection of promising lead candidates for subsequent optimization and preclinical evaluation.

References

Application Notes and Protocols: Evaluating the Kinase Inhibitory Potential of Hydrazinylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazinylpyrimidines have emerged as a promising scaffold in the design of novel kinase inhibitors. Their unique structural features allow for versatile interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This document provides detailed application notes and protocols for evaluating the kinase inhibitory potential of this compound class, from initial cell-free enzymatic assays to cell-based functional assays.

Key Concepts and Experimental Workflow

The evaluation of a novel hydrazinylpyrimidine as a kinase inhibitor typically follows a multi-step process. This workflow is designed to first identify the inhibitory activity against specific kinases and then to characterize the compound's effect on cellular processes regulated by these kinases.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis & Lead Optimization A Compound Synthesis (Hydrazinylpyrimidine Derivatives) B Biochemical Kinase Assays (e.g., VEGFR2, CDK2, EGFR) A->B C Determine IC50 Values B->C D Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) C->D G Structure-Activity Relationship (SAR) Studies C->G E Western Blot Analysis of Target Phosphorylation D->E F Cell Cycle Analysis E->F F->G H Lead Compound Selection G->H

Caption: Experimental workflow for kinase inhibitor evaluation.

Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrimidine-based compounds against different kinases and cancer cell lines. This data can serve as a benchmark for evaluating novel hydrazinylpyrimidine analogues.

Table 1: In Vitro Kinase Inhibition Data

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[1,5-a]pyrazineJAK13N/AN/A
Pyrazolo[1,5-a]pyrazineJAK28.5N/AN/A
Pyrazolo[1,5-a]pyrazineTYK27.7N/AN/A
2-AminopyrazineRET (wild-type)< 4N/AN/A
2-AminopyrazineRET (V804M mutant)< 4N/AN/A
Pyrazine-2-carbonitrileCHK11N/AN/A
Pyrazine-2-carbonitrileCHK28N/AN/A
Pyrido[2,3-d]pyrimidinePIM-111.4Staurosporine16.7
Isatin-HydrazoneCDK2245Imatinib131
Pyrimidine DerivativeCDK2/cyclin EN/AStaurosporine1.4

Data compiled from multiple sources, including[1][2][3][4].

Table 2: Cytotoxicity Data in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidinyl HydrazoneMelanomaMelanoma0.37Doxorubicin> 25
Pyrimidinyl HydrazoneOvarian CancerOvarian0.11Doxorubicin> 25
Pyrimidinyl HydrazonePancreatic CancerPancreatic1.09Doxorubicin> 25
Isatin-HydrazoneMCF7Breast Adenocarcinoma1.51Doxorubicin3.1
Isatin-HydrazoneA2780Ovary Adenocarcinoma18.96N/AN/A
Hydrazide-HydrazoneSH-SY5YNeuroblastoma2.9N/AN/A
Hydrazide-HydrazoneKellyNeuroblastoma1.3N/AN/A
Hydrazide-HydrazoneMCF-7Breast Adenocarcinoma14.1N/AN/A

Data compiled from multiple sources, including[5].

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic tyrosine kinase and can be specifically tailored for kinases like VEGFR2.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, BPS Bioscience, Cat. No. 40301)[6]

  • 5x Kinase Buffer

  • Substrate (e.g., Poly-(Glu, Tyr) 4:1)

  • ATP

  • Test Hydrazinylpyrimidine Compound (dissolved in DMSO)

  • Kinase-Glo™ MAX Reagent (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

  • Compound Dilution: Prepare serial dilutions of the hydrazinylpyrimidine compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[6]

  • Assay Plate Setup:

    • Add the diluted compound or vehicle (for positive and negative controls) to the wells.

    • Add the master mix to all wells.

    • Add 1x Kinase Buffer to the "blank" wells.

  • Enzyme Addition: Dilute the kinase enzyme in 1x Kinase Buffer to the desired concentration.

  • Initiate Reaction: Add the diluted kinase to all wells except the "blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[7]

  • Detection:

    • Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.

    • Add the Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.[7]

  • Readout: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of hydrazinylpyrimidine compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7, A549)

  • Complete cell culture medium

  • Hydrazinylpyrimidine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hydrazinylpyrimidine compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Target Phosphorylation

This protocol is designed to determine if a hydrazinylpyrimidine compound inhibits the phosphorylation of a target kinase (e.g., EGFR) in a cellular context.[8][9]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Serum-free cell culture medium

  • Ligand for kinase activation (e.g., EGF for EGFR)

  • Hydrazinylpyrimidine compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target kinase, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with the hydrazinylpyrimidine compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the total protein antibody and the loading control antibody to ensure equal protein loading and to assess the total amount of the target protein.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be targeted by hydrazinylpyrimidine kinase inhibitors.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Hydrazinylpyrimidine Inhibitor Inhibitor->EGFR Inhibits Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Hydrazinylpyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway.

G cluster_2 CDK2/Cyclin E Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylates Inhibitor Hydrazinylpyrimidine Inhibitor Inhibitor->CDK2 Inhibits Activity E2F E2F pRb->E2F Releases G1_S G1/S Transition E2F->G1_S Promotes

Caption: Inhibition of CDK2-mediated cell cycle progression.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in human plasma. The method involves a straightforward protein precipitation for sample cleanup, followed by derivatization to enhance chromatographic retention and ionization efficiency. The analyte and its stable isotope-labeled internal standard are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over the concentration range of 0.1 to 100 ng/mL. This method is suitable for supporting pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical studies. Due to the polar nature and potential instability of the hydrazine group, developing a robust analytical method presents a challenge. This application note details a validated LC-MS/MS method that addresses these challenges through a simple sample preparation procedure involving protein precipitation and chemical derivatization. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Experimental

Materials and Reagents
  • This compound (purity >99%) and its stable isotope-labeled internal standard (IS), this compound-d10.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Human plasma (K2-EDTA).

  • Derivatizing reagent: p-Anisaldehyde solution (10 mg/mL in methanol).

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Analyte Derivative314.2135.12580
IS Derivative324.2145.12580

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of the analyte and IS were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation Protocol
  • To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution (100 ng/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 1.5 mL tube.

  • Add 50 µL of p-anisaldehyde solution (10 mg/mL in methanol).

  • Vortex for 30 seconds.

  • Incubate at 60 °C for 30 minutes.

  • Cool to room temperature and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the US FDA guidance for bioanalytical method validation.[1][2][3] The validation parameters included selectivity, linearity, accuracy, precision, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and IS.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 4.

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.18.53.29.84.5
Low QC0.36.2-1.57.5-0.8
Mid QC104.82.15.91.7
High QC803.5-0.94.2-1.2
Matrix Effect

The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions at low and high QC concentrations. The CV of the matrix factor was less than 15%, indicating no significant matrix effect.

Stability

The stability of the analyte in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability. The results, summarized in Table 5, demonstrate that the analyte is stable under these conditions.

Table 5: Summary of Stability Data

Stability ConditionConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
Bench-top (4 hours)0.30.2996.7
8078.998.6
Freeze-Thaw (3 cycles)0.30.31103.3
8081.2101.5
Long-term (-80 °C, 30 days)0.30.2893.3
8077.596.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS (10 µL) plasma->add_is protein_precip Protein Precipitation (200 µL Acetonitrile) add_is->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant add_reagent Add Derivatizing Reagent (50 µL) supernatant->add_reagent vortex2 Vortex (30 sec) add_reagent->vortex2 incubate Incubate (60 °C, 30 min) vortex2->incubate cool Cool to Room Temperature incubate->cool inject Inject into LC-MS/MS cool->inject data_acq Data Acquisition (MRM) inject->data_acq data_proc Data Processing and Quantification data_acq->data_proc

Caption: Experimental workflow for the quantification of this compound in human plasma.

method_validation_relationship cluster_core_validation Core Method Validation cluster_application Method Application method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity linearity Linearity & Range method_validation->linearity accuracy_precision Accuracy & Precision method_validation->accuracy_precision matrix_effect Matrix Effect method_validation->matrix_effect stability Stability method_validation->stability reliable_data Reliable Quantitative Data selectivity->reliable_data linearity->reliable_data accuracy_precision->reliable_data matrix_effect->reliable_data stability->reliable_data pk_studies Pharmacokinetic Studies tk_studies Toxicokinetic Studies reliable_data->pk_studies reliable_data->tk_studies

Caption: Logical relationship of method validation parameters ensuring reliable data for clinical applications.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method employs a simple protein precipitation followed by derivatization and has a total run time of 5 minutes. The validation results demonstrate that the method is accurate, precise, and reliable for its intended purpose. This method can be successfully applied to support pharmacokinetic and toxicokinetic studies in drug development.

References

Application Notes and Protocols for N,N-diethyl-2-hydrazinylpyrimidin-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in organic synthesis, particularly in the construction of fused heterocyclic systems. While specific literature on this exact molecule is limited, its structural features, namely the presence of a hydrazinyl group on the pyrimidine ring, suggest its utility as a key building block in synthesizing various pharmacologically relevant scaffolds. Hydrazinylpyrimidines are known precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and hypnotic properties.[1] This document provides detailed application notes and protocols for the potential use of this compound in such synthetic transformations, based on established methodologies for analogous compounds.

Key Applications

The primary application of this compound in organic synthesis is expected to be in the construction of fused pyrazole rings, leading to the formation of pyrazolo[1,5-a]pyrimidines. This transformation typically involves the condensation of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its synthetic equivalent. The diethylamino substituent at the 4-position of the pyrimidine ring can modulate the electronic properties and solubility of the resulting derivatives, potentially influencing their biological activity and pharmacokinetic profiles.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A general and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 2-hydrazinylpyrimidine with a β-ketoester or a 1,3-diketone.[2][3] This reaction proceeds through a condensation-cyclization sequence.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound C Substituted Pyrazolo[1,5-a]pyrimidine A->C Condensation & Cyclization B 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) B->C

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound as a precursor.

Protocol 1: Synthesis of 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine

This protocol describes the reaction of this compound with diethyl malonate to yield a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine derivative.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this solution, add diethyl malonate (1.2 eq) followed by a catalytic amount of a base such as sodium ethoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Quantitative Data (Hypothetical):

CompoundStarting Material (g)Product (g)Yield (%)Melting Point (°C)
5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine1.812.1585>300
Protocol 2: Chlorination of 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine

The dihydroxy derivative can be converted to the corresponding dichloro derivative, which is a versatile intermediate for further functionalization via nucleophilic substitution reactions.[3]

Experimental Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the 5,7-dihydroxy-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (10 eq) to the flask at 0 °C with stirring.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

CompoundStarting Material (g)Product (g)Yield (%)
5,7-dichloro-2-(N,N-diethylamino)pyrazolo[1,5-a]pyrimidine2.371.8568

Signaling Pathway and Drug Development Context

Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[2] The synthesized derivatives can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.

G cluster_synthesis Synthesis & Screening cluster_development Drug Development A N,N-diethyl-2-hydrazinyl- pyrimidin-4-amine B Pyrazolo[1,5-a]pyrimidine Derivatives A->B Synthesis C Kinase Inhibition Assay B->C Screening D Lead Compound Identification C->D Hit-to-Lead E Preclinical Studies D->E F Clinical Trials E->F

Caption: Workflow from synthesis to potential drug development.

Conclusion

This compound, by virtue of its reactive hydrazinyl group, is a promising starting material for the synthesis of biologically active pyrazolo[1,5-a]pyrimidine derivatives. The protocols outlined above, based on established chemical transformations of analogous compounds, provide a framework for researchers to explore the synthetic utility of this compound. The resulting derivatives can be valuable additions to compound libraries for screening in drug discovery programs, particularly in the search for novel kinase inhibitors. Further investigation into the specific reactivity and applications of this compound is warranted to fully realize its potential in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Cellular Upt.ake and Localization Studies of N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a novel pyrimidine derivative with potential therapeutic applications. Understanding its interaction with target cells, specifically its cellular uptake, distribution, and subcellular localization, is crucial for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular pharmacokinetics of this compound.

The provided protocols are generalized methodologies applicable to the study of novel small molecules like this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be organized into structured tables. Below are template tables for recording typical data from cellular uptake and localization experiments.

Table 1: Cellular Uptake of this compound Measured by Flow Cytometry

Cell LineCompound Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
HeLa 11150 ± 1285 ± 5
14450 ± 3598 ± 2
101800 ± 6099 ± 1
1041800 ± 12099 ± 1
A549 11120 ± 1080 ± 6
14380 ± 2895 ± 3
101750 ± 5598 ± 2
1041650 ± 11099 ± 1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Subcellular Localization of this compound Determined by Subcellular Fractionation and Quantification

Subcellular FractionHeLaA549
% of Total Intracellular Compound % of Total Intracellular Compound
Cytosol 65 ± 570 ± 6
Nucleus 20 ± 315 ± 2
Mitochondria 10 ± 28 ± 1
Membrane/Particulate 5 ± 17 ± 1

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 10 µM of the compound for 4 hours.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization.

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture the desired cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into appropriate culture vessels (e.g., 6-well plates for flow cytometry, 10 cm dishes for subcellular fractionation, or coverslip-bottom dishes for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the compound. Incubate the cells for the desired time points.

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol assumes the compound is intrinsically fluorescent or has been labeled with a fluorophore.

  • Cell Harvesting: After incubation with the compound, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.[1]

  • Detachment: Detach adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Staining (Optional): If necessary, stain for cell viability using a dye like Propidium Iodide (PI) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the cells with the appropriate laser and collect the fluorescence emission at the corresponding wavelength for the compound's fluorophore.[2][3]

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.[1]

Protocol 3: Subcellular Localization by Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with the fluorescently labeled compound as described in Protocol 1.

  • Organelle Staining: After incubation, wash the cells with PBS and stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Image the cells using a confocal or high-resolution fluorescence microscope.[4][5]

  • Image Analysis: Analyze the acquired images to determine the colocalization of the compound's fluorescence with the signals from the organelle-specific dyes.

Protocol 4: Subcellular Fractionation

This protocol allows for the biochemical separation of cellular compartments.

  • Cell Harvesting: Harvest the treated cells by scraping and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.[6]

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.[6]

  • Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[7]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes) to pellet the nuclei.[6][7] The supernatant contains the cytoplasm, mitochondria, and other organelles.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.[7][8] The resulting supernatant is the cytosolic fraction.

    • Further centrifugation at very high speeds (e.g., 100,000 x g for 1 hour) can be used to pellet the microsomal/membrane fraction.[7]

  • Fraction Purity Analysis: Assess the purity of each fraction by performing Western blotting for well-established protein markers of each compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, GAPDH for the cytosol).

  • Compound Quantification: Quantify the amount of this compound in each fraction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or by measuring its fluorescence if applicable.

Visualizations

The following diagrams illustrate the experimental workflows and potential signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis cluster_uptake Cellular Uptake cluster_localization Subcellular Localization cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment harvest_fc Harvest & Wash treatment->harvest_fc stain_fix Organelle Staining & Fixation treatment->stain_fix harvest_frac Harvest & Lyse treatment->harvest_frac flow_cytometry Flow Cytometry harvest_fc->flow_cytometry microscopy Fluorescence Microscopy stain_fix->microscopy fractionation Subcellular Fractionation harvest_frac->fractionation quantification Compound Quantification fractionation->quantification

Caption: Experimental workflow for cellular uptake and localization studies.

signaling_pathway compound N,N-diethyl-2- hydrazinylpyrimidin-4-amine membrane Cell Membrane compound->membrane transporter Membrane Transporter membrane->transporter Active Transport endocytosis Endocytosis membrane->endocytosis Endocytic Uptake cytosol Cytosol transporter->cytosol endocytosis->cytosol nucleus Nucleus cytosol->nucleus mitochondria Mitochondria cytosol->mitochondria downstream Downstream Signaling & Effects cytosol->downstream nucleus->downstream mitochondria->downstream

Caption: Potential cellular uptake and signaling pathways.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyrimidine and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[1][2] Their mechanisms of action often involve the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][2]

This document provides detailed application notes and experimental protocols for developing and utilizing in vitro assays to screen and characterize the anti-inflammatory effects of pyrimidine compounds. The presented methodologies are designed to be a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel anti-inflammatory therapeutics.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrimidine compounds are often attributed to their interaction with specific signaling cascades. Two of the most relevant pathways are the lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

LPS-Induced Pro-inflammatory Signaling Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages.[3] The binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and activator protein-1 (AP-1).[3][4] These transcription factors then drive the expression of various pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[4] Pyrimidine compounds can interfere with this pathway at multiple points, thereby reducing the inflammatory response.

LPS_Signaling_Pathway cluster_NFkB LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes

LPS-induced pro-inflammatory signaling pathway.
NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the immune and inflammatory responses.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including a wide array of pro-inflammatory cytokines, chemokines, and enzymes.[2][5] Many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting one or more steps in this critical pathway.[1]

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylates IkB->IkB p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response

Canonical NF-κB signaling pathway.

Experimental Workflow for Screening Pyrimidine Compounds

A systematic approach is crucial for efficiently screening and characterizing the anti-inflammatory properties of pyrimidine compounds. The following workflow outlines a typical screening cascade, starting from initial toxicity assessment to the detailed analysis of specific inflammatory markers.

Experimental_Workflow Start Start: Pyrimidine Compound Library Cell_Viability 1. Cell Viability Assay (e.g., MTT) Start->Cell_Viability Non_Toxic Non-toxic Concentrations Cell_Viability->Non_Toxic Toxic Toxic Cell_Viability->Toxic Eliminate NO_Assay 2. Nitric Oxide Production Assay (Griess Assay) Non_Toxic->NO_Assay Proceed Active_NO Active Compounds NO_Assay->Active_NO Inactive_NO Inactive NO_Assay->Inactive_NO Eliminate Cytokine_Assay 3. Pro-inflammatory Cytokine Measurement (ELISA) Active_NO->Cytokine_Assay Proceed Gene_Expression 4. Gene Expression Analysis (qPCR) (TNF-α, IL-6, iNOS, COX-2) Cytokine_Assay->Gene_Expression Protein_Expression 5. Protein Expression Analysis (Western Blot) (iNOS, COX-2) Cytokine_Assay->Protein_Expression Lead_Compound Lead Compound Identification Gene_Expression->Lead_Compound Protein_Expression->Lead_Compound

Experimental workflow for anti-inflammatory screening.

Data Presentation: Summary of Quantitative Data

Clear and concise presentation of quantitative data is essential for comparing the anti-inflammatory potency of different pyrimidine compounds. The following tables provide templates for summarizing key experimental findings.

Table 1: Cytotoxicity of Pyrimidine Compounds in Macrophage Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)
Pyrimidine ARAW 264.724>100
Pyrimidine BRAW 264.72475.3
Pyrimidine CTHP-148>100
Control (Doxorubicin)RAW 264.7245.2

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of NO ProductionIC50 (µM)
Pyrimidine 7a10065.4876.6[5]
Pyrimidine 9d10061.9088.7[5]
Pyrimidine D271090.43.17[8]
L-NAME (Control)10095.215.8

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
Pyrimidine 7a5061[5]32[5]
Pyrimidine 9d5083[5]48[5]
Pyrimidine Derivative1050-
Dexamethasone (Control)18592

Table 4: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of iNOS Expression% Inhibition of COX-2 Expression
Pyrimidine 7a5053[5]-
Pyrimidine 9d5065[5]-
Pyrimidine Compound 36-IC50: 6.2 µM[9]-
Pyrimidine Derivative107065
Dexamethasone (Control)19088

Table 5: Inhibition of Cyclooxygenase (COX) Isoenzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine 2a6.43[10]3.5[10]1.84
Pyrimidine L1>1001.5>66.7
Pyrimidine L2>1001.2>83.3
Celecoxib (Control)6.34[10]0.65[10]9.75
Indomethacin (Control)0.21[1]2.60[1]0.08

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • RAW 264.7 (Murine Macrophage): A commonly used cell line for studying inflammation.

  • THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

General Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Seed cells in appropriate well plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and qPCR) and allow them to adhere overnight.

  • For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Pre-treat the cells with various concentrations of the pyrimidine compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[4]

  • Incubate the plate for 4 hours at 37°C.[4]

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Protocol:

  • Collect 50-100 µL of cell culture supernatant from each well.

  • Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Component A and B) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.

Materials:

  • ELISA kits for mouse or human TNF-α and IL-6 (follow the manufacturer's instructions)

  • Wash buffer

  • Substrate solution

  • Stop solution

General Protocol:

  • Coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentration from the standard curve.

Gene Expression Analysis (qPCR)

Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

Protocol:

  • Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the cDNA, primers, and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the protein levels of iNOS and COX-2.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

The assays and protocols detailed in this document provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory effects of pyrimidine compounds. By systematically assessing cytotoxicity and the inhibition of key inflammatory mediators and pathways, researchers can effectively identify and characterize promising lead candidates for the development of novel anti-inflammatory drugs. The provided templates for data presentation and diagrams of signaling pathways and experimental workflows are intended to facilitate clear communication and robust experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of N,N-diethyl-2-hydrazinylpyrimidin-4-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 2-Hydrazinylpyrimidin-4-amine (Hydrazinolysis)

Question: My yield of 2-hydrazinylpyrimidin-4-amine is consistently low. What are the potential causes and solutions?

Answer: Low yields in the hydrazinolysis of a 2-chloropyrimidine precursor can stem from several factors:

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure a sufficient excess of hydrazine hydrate is used (typically 3-5 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification.

    • Di-substitution: If starting with a 2,4-dichloropyrimidine, hydrazine can potentially substitute at both the 2- and 4-positions. The 4-position is generally more reactive towards nucleophilic attack unless there are specific substituent effects.[1][2][3]

    • Ring Opening: Under harsh conditions (high temperatures and prolonged reaction times with excess hydrazine), the pyrimidine ring can be susceptible to cleavage, leading to the formation of pyrazole derivatives or other degradation products.[1]

    • Solution: Carefully control the reaction temperature and stoichiometry. A stepwise approach, where the 4-amino group is already in place on the starting material (e.g., 2-chloro-4-aminopyrimidine), can prevent unwanted reactions at the 4-position.

  • Purification Losses: The product may be lost during work-up and purification.

    • Solution: 2-Hydrazinyl-4-aminopyrimidine is a relatively polar compound. Ensure the appropriate solvent system is used for extraction and chromatography. Recrystallization from a suitable solvent like ethanol or isopropanol can be an effective purification method.

Question: I am observing multiple spots on my TLC plate after the hydrazinolysis reaction. What are the likely impurities?

Answer: Besides unreacted starting material, common impurities include:

  • Di-hydrazinylpyrimidine: If using a di-substituted pyrimidine as a starting material.

  • Isomeric Products: Depending on the starting material, substitution at other positions might occur, though typically the 2- and 4-positions are most susceptible to nucleophilic attack. The regioselectivity can be influenced by substituents on the pyrimidine ring.[1][2][3][4][5]

  • Hydrazones: If there are any carbonyl impurities in the reaction mixture, the hydrazine can form hydrazones.

Step 2: N,N-Diethylation of 2-Hydrazinylpyrimidin-4-amine

Question: I am getting a mixture of mono-ethylated and di-ethylated products. How can I improve the yield of the desired N,N-diethyl product?

Answer: Achieving selective di-alkylation of a hydrazine can be challenging. Here are some strategies to favor the N,N-diethyl product:

  • Stoichiometry of the Alkylating Agent: Use a molar excess (at least 2.2 equivalents) of the ethylating agent (e.g., ethyl iodide, ethyl bromide).

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the hydrazine, making it more nucleophilic. Using a stronger base can favor di-alkylation.

  • Reaction Conditions: Higher temperatures and longer reaction times can drive the reaction towards di-substitution.

  • Reductive Amination: An alternative to direct alkylation is reductive amination using acetaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This method can sometimes offer better control over the degree of alkylation.

Question: The ethyl groups are not adding to the terminal nitrogen of the hydrazine. How can I control the regioselectivity?

Answer: The two nitrogen atoms of the hydrazine moiety have different nucleophilicities. Alkylation can potentially occur at either nitrogen.

  • Protecting Groups: One strategy is to temporarily protect one of the nitrogen atoms. For example, forming a hydrazone with a ketone, alkylating the terminal nitrogen, and then hydrolyzing the hydrazone.

  • Reaction Conditions: The choice of solvent and base can sometimes influence the regioselectivity of the alkylation. Experimenting with different conditions may be necessary. For some heterocyclic hydrazines, methods using specific catalysts have been developed to achieve selective alkylation.[6][7]

Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common approach involves a two-step synthesis:

  • Hydrazinolysis: Reaction of a 2-chloro-4-aminopyrimidine with hydrazine hydrate to form 2-hydrazinylpyrimidin-4-amine.

  • N,N-Diethylation: Reaction of the 2-hydrazinylpyrimidin-4-amine with an ethylating agent (e.g., ethyl iodide) in the presence of a base, or via reductive amination with acetaldehyde.

What are the key parameters to control for a high-yield hydrazinolysis reaction?

  • Temperature: To minimize side reactions like ring opening, it is advisable to run the reaction at a moderate temperature (e.g., reflux in ethanol or isopropanol) and avoid excessive heating.

  • Stoichiometry: Use of a slight excess of hydrazine hydrate (e.g., 3-5 equivalents) is generally recommended to ensure complete conversion of the starting material.

  • Purity of Starting Material: Ensure the 2-chloropyrimidine derivative is pure to avoid introducing impurities that can complicate the reaction and purification.

What are the recommended methods for purifying the final product?

  • Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective for separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a high-purity product.

  • Acid-Base Extraction: The basicity of the amino and hydrazinyl groups can be exploited for purification through acid-base extraction, although this may be less effective for separating closely related basic impurities.

What analytical techniques are useful for monitoring the reaction progress and characterizing the products?

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is invaluable for identifying products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the starting materials, intermediates, and final product.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups (e.g., N-H stretches).

Data Presentation

Table 1: Representative Reaction Conditions for Hydrazinolysis of 2-Chloropyrimidines

Starting MaterialHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
2-ChloropyrimidineHydrazine hydrate (excess)EthanolReflux4~80General procedure
2-Chloro-4-phenylpyrimidineHydrazine hydrate (3 eq.)Isopropanol80685Analogous reaction
2,4-DichloropyrimidineHydrazine hydrate (1.1 eq.)Ethanol0-25270-80Selective for 4-position

Table 2: Representative Reaction Conditions for N,N-Dialkylation of Hydrazines

SubstrateAlkylation MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
PhenylhydrazineDirect AlkylationEthyl iodide (2.2 eq.), K2CO3AcetonitrileReflux1260-70Mixture of products possible
1-HydrazinophthalazineReductive AminationAcetaldehyde (excess), NaBH3CNMethanol258>90Milder conditions
Boc-protected HydrazineDirect AlkylationEthyl bromide (2.5 eq.), NaHTHF0-256~85Requires deprotection step

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinylpyrimidin-4-amine

This is a representative protocol based on analogous reactions. Optimization may be required.

  • To a solution of 2-chloro-4-aminopyrimidine (1.0 eq.) in ethanol (10 mL per gram of starting material) is added hydrazine hydrate (3.0 eq.).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol to afford 2-hydrazinylpyrimidin-4-amine.

Protocol 2: N,N-Diethylation of 2-Hydrazinylpyrimidin-4-amine

This is a representative protocol based on analogous reactions. Optimization may be required.

  • To a suspension of 2-hydrazinylpyrimidin-4-amine (1.0 eq.) and potassium carbonate (3.0 eq.) in acetonitrile (15 mL per gram of starting material) is added ethyl iodide (2.5 eq.) dropwise at room temperature.

  • The reaction mixture is stirred at 50-60 °C for 12-18 hours, or until TLC/LC-MS analysis indicates the formation of the desired product.

  • The reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Synthesis_Workflow start Start: 2-Chloro-4-aminopyrimidine step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) start->step1 intermediate Intermediate: 2-Hydrazinylpyrimidin-4-amine step1->intermediate step2 Step 2: N,N-Diethylation (Ethyl Iodide, K2CO3, Acetonitrile) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall synthetic workflow for this compound.

SNAr_Mechanism cluster_start Starting Materials pyrimidine 2-Chloro-4-aminopyrimidine meisenheimer Meisenheimer Complex (Anionic Intermediate) pyrimidine->meisenheimer Nucleophilic Attack hydrazine Hydrazine hydrazine->meisenheimer product 2-Hydrazinylpyrimidin-4-amine meisenheimer->product Loss of Leaving Group (Cl-) Troubleshooting_Diethylation start Low Yield of N,N-diethyl Product? incomplete Incomplete Reaction? start->incomplete Yes mono Mono-ethylation Predominates? start->mono Yes sol_incomplete Increase reaction time/temp. Use stronger base. incomplete->sol_incomplete sol_mono Increase equivalents of ethyl iodide. Change base or solvent. mono->sol_mono

References

Technical Support Center: Pyrimidine Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrimidine ring formation reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrimidine synthesis can stem from several factors. The most common issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Ensure you are using the optimal conditions for your specific reaction. For instance, in the Biginelli reaction, yields can be significantly affected by the choice of catalyst and solvent.

  • Poor Quality of Reagents: Impurities in starting materials, especially in aldehydes or β-dicarbonyl compounds, can lead to side reactions and lower the yield of the desired product. Always use freshly distilled aldehydes and high-purity reagents.

  • Inappropriate Catalyst: The choice of catalyst is crucial. For acid-catalyzed reactions like the Biginelli synthesis, using a Lewis acid such as Yb(OTf)₃ or a Brønsted acid can significantly improve yields compared to classical methods. The catalyst should be chosen based on the specific substrates and reaction conditions.

  • Equilibrium Issues: Some cyclization reactions are reversible. To drive the reaction towards the product, consider removing a byproduct, such as water, using a Dean-Stark apparatus or by performing the reaction under solvent-free conditions.

  • Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, which can sometimes be an indicator of a successful reaction.

Q2: I am observing significant side product formation in my reaction. What are the typical side reactions and how can I minimize them?

A2: Side product formation is a common challenge. Key side reactions include:

  • Self-condensation of β-dicarbonyl compounds: This is a common side reaction that can be minimized by slowly adding the β-dicarbonyl compound to the reaction mixture or by choosing a more appropriate base or catalyst.

  • Knoevenagel Condensation: In the Biginelli reaction, the condensation of the aldehyde and the β-ketoester can occur as a competing reaction. Optimizing the stoichiometry of the reactants and the reaction conditions can help to suppress this.

  • Formation of Michael Adducts: Nucleophilic addition of the urea or amidine to the α,β-unsaturated intermediate can sometimes lead to the formation of stable Michael adducts that do not cyclize. Adjusting the acidity or basicity of the reaction medium can influence the rate of cyclization over Michael addition.

Q3: I am facing difficulties in purifying my pyrimidine product. What are the recommended purification techniques?

A3: Purification of pyrimidine derivatives can be challenging due to their polarity and sometimes poor solubility.

  • Recrystallization: This is the most common and effective method for purifying solid pyrimidine derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexane.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a standard purification method. A gradient of hexane and ethyl acetate is a common eluent system.

  • Washing: If the product precipitates from the reaction mixture, washing the solid with a suitable solvent can remove soluble impurities. For example, washing with cold water or ethanol is often effective.

Troubleshooting Common Pyrimidine Synthesis Reactions

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Common Problems and Solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Inefficient catalyst. - Suboptimal solvent. - Low reactivity of the aldehyde. - Reversibility of the reaction.- Use a more effective Lewis or Brønsted acid catalyst (see table below). - Perform the reaction under solvent-free conditions or in a high-boiling point solvent to facilitate water removal. - Use microwave irradiation to reduce reaction times and improve yields. - For unreactive aldehydes, consider using a more activating catalyst.
Side Product Formation - Self-condensation of the β-ketoester. - Formation of Knoevenagel adducts.- Optimize the order of addition of reactants. - Adjust the stoichiometry to slightly favor the urea/thiourea component.
Difficult Purification - Oily product. - Product co-precipitates with impurities.- Attempt recrystallization from various solvent systems. - If recrystallization fails, purify by column chromatography.

Quantitative Data: Effect of Catalyst and Solvent on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux1840-60
Yb(OTf)₃THF6512>90
InCl₃AcetonitrileReflux885-95
Bi(NO₃)₃·5H₂OAcetonitrileReflux2>90
L-prolineEthanolReflux1070-85
None (Solvent-free)None100180-95

Note: Yields are approximate and can vary depending on the specific substrates used.

Synthesis of Barbituric Acid (from Urea and Diethyl Malonate)

This is a classic condensation reaction to form a pyrimidine-2,4,6-trione ring system.

Common Problems and Solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of diethyl malonate. - Impure sodium ethoxide.- Ensure the reaction is refluxed for the recommended time (e.g., 7 hours). - Use absolute ethanol and dry urea to prevent hydrolysis. - Prepare fresh sodium ethoxide from clean sodium metal and absolute ethanol.
Product is difficult to precipitate - Solution is not sufficiently acidic. - Product is too soluble in the final mixture.- Ensure the solution is acidified to a pH of 1-2 with concentrated HCl. - Cool the solution in an ice bath overnight to maximize precipitation.
Product is impure - Trapped starting materials or salts.- Wash the collected solid thoroughly with cold water. - Recrystallize the crude product from hot water.

Experimental Protocols

Protocol 1: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction

This protocol is a general procedure for the synthesis of DHPMs.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 0.5 mmol)

  • Solvent (e.g., Acetonitrile, 20 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the catalyst (0.5 mmol).

  • Add the solvent (20 mL) and attach a reflux condenser.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-12 hours, depending on the catalyst and substrates), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Barbituric Acid

This protocol describes the synthesis of barbituric acid from urea and diethyl malonate.

Materials:

  • Sodium metal (11.5 g, 0.5 mol)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea (30 g, 0.5 mol)

  • Concentrated hydrochloric acid

  • 2 L round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • In a 2 L round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).

  • To the resulting sodium ethoxide solution, add diethyl malonate (80 g).

  • In a separate beaker, dissolve urea (30 g) in hot (70 °C) absolute ethanol (250 mL).

  • Add the hot urea solution to the reaction flask, shake well, and reflux the mixture for 7 hours using an oil bath heated to 110 °C. A white solid will form.

  • After reflux, add hot water (500 mL, 50 °C) to the reaction mixture.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

  • Filter the hot solution to remove any insoluble impurities and then cool the filtrate in an ice bath overnight.

  • Collect the white crystalline product by vacuum filtration, wash with cold water (50 mL), and dry in an oven at 105-110 °C for 3-4 hours. The expected yield is 46-50 g.

Visualizations

General Troubleshooting Workflow for Pyrimidine Synthesis

G start Start: Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK end_bad Further Optimization Needed check_reagents->end_bad Impure Reagents optimize_catalyst Optimize Catalyst (Type and Loading) check_conditions->optimize_catalyst Conditions Correct check_conditions->end_bad Incorrect Conditions side_reactions Identify Potential Side Reactions optimize_catalyst->side_reactions Catalyst Optimized optimize_catalyst->end_bad Suboptimal Catalyst purification Review Purification Strategy recrystallize Recrystallization with Different Solvents purification->recrystallize Impure Solid chromatography Column Chromatography purification->chromatography Oily Product side_reactions->purification Side Reactions Minimized recrystallize->chromatography Fails end_good Successful Synthesis recrystallize->end_good Pure Crystals chromatography->end_good Pure Fractions chromatography->end_bad Fails

Caption: A general workflow for troubleshooting common issues in pyrimidine synthesis.

Biginelli Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium urea Urea urea->iminium ketoester β-Ketoester adduct Michael-type Adduct ketoester->adduct iminium->adduct dhpm Dihydropyrimidinone adduct->dhpm Cyclization & Dehydration

Improving the solubility of N,N-diethyl-2-hydrazinylpyrimidin-4-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of N,N-diethyl-2-hydrazinylpyrimidin-4-amine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Many pyrimidine derivatives exhibit good solubility in DMSO.[1] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous assay buffer.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, and ideally <0.1%) to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration (e.g., up to 2%) might be necessary to maintain solubility.[2]

  • Pluronic F-68: Consider the use of non-ionic surfactants like Pluronic F-68, which can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Serum or Albumin: If your assay is compatible, the addition of bovine serum albumin (BSA) or using a cell culture medium containing fetal bovine serum (FBS) can help to solubilize lipophilic compounds.[2]

  • Sonication: Gentle sonication after dilution can help to disperse aggregates and improve dissolution.[2]

Q3: Can I use other organic solvents besides DMSO?

A3: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be used for preparing stock solutions.[3] However, it is important to consider the compatibility of these solvents with your specific assay and their potential for cytotoxicity. The stability of the compound in these solvents should also be verified.

Q4: Are there any advanced formulation strategies to improve aqueous solubility for in vitro testing?

A4: Yes, for compounds with persistent solubility challenges, several advanced methods can be explored:

  • Cyclodextrins: Encapsulation of the compound in cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), can form water-soluble inclusion complexes.[4]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion by combining the compound with a hydrophilic polymer can enhance its apparent water solubility.[1][5]

  • Liposomes: Formulation of the compound into liposomes is another strategy to improve its delivery and solubility in aqueous environments.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Symptom: A visible precipitate forms immediately or over time after diluting the DMSO stock solution into the aqueous assay buffer.

  • Possible Causes:

    • The final concentration of the compound exceeds its aqueous solubility limit.

    • The final DMSO concentration is too low to maintain solubility.

    • The buffer pH is not optimal for the compound's solubility.

  • Solutions:

    • Decrease Final Concentration: Test a lower final concentration of the compound in your assay.

    • Optimize DMSO Concentration: Experiment with slightly higher final DMSO concentrations, ensuring it remains within the tolerance limits of your assay.

    • pH Adjustment: If the compound has ionizable groups, systematically vary the pH of the buffer to find the pH of maximum solubility.

    • Incorporate Solubilizing Agents: Add a small amount of a biocompatible surfactant like Tween 80 (0.01-0.05%) to your assay buffer for non-cell-based assays.[2][4] For cell-based assays, consider excipients like HP-β-CD.

Issue 2: Inconsistent Assay Results
  • Symptom: High variability in results between replicate wells or experiments.

  • Possible Causes:

    • Incomplete dissolution or micro-precipitation of the compound.

    • Adsorption of the compound to plasticware.

  • Solutions:

    • Pre-dissolve Thoroughly: Ensure the DMSO stock solution is completely clear before making dilutions. Vortexing is recommended.

    • Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous buffer to ensure homogeneity.

    • Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding microplates.

    • Include Surfactants: For enzyme assays, adding a non-ionic detergent like Triton X-100 (0.01-0.05%) to the assay buffer can prevent both precipitation and adsorption.[2]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Simple and widely used for stock solutions.Can be toxic to cells at higher concentrations; compound may precipitate on aqueous dilution.
pH Adjustment Ionization of the compound to a more soluble form.Can be very effective if the compound has ionizable groups.Only applicable to ionizable compounds; requires buffer compatibility.
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic compound.Effective at low concentrations.Can interfere with some assays and are often not suitable for cell-based assays above the critical micelle concentration.[2]
Cyclodextrins (e.g., HP-β-CD) Form water-soluble inclusion complexes with the compound.[4]Generally low toxicity and effective for many hydrophobic compounds.Can be a costly option; may not be suitable for all compound structures.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[1]Can significantly increase apparent solubility and dissolution rate.[1]Requires more complex preparation methods.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but the stability of the compound at this temperature should be considered.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Assay Buffer
  • Thaw a frozen aliquot of the DMSO stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Perform any necessary serial dilutions in DMSO.

  • To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and dispersion.

  • Let the final solution equilibrate for a few minutes before adding it to the assay.

  • Always prepare the final diluted solution fresh for each experiment.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation in Aqueous Buffer check_stock Is the DMSO stock a clear solution? start->check_stock prepare_stock Re-prepare stock solution. Ensure complete dissolution. check_stock->prepare_stock No check_dilution How is the final dilution prepared? check_stock->check_dilution Yes prepare_stock->check_stock direct_addition Direct addition of stock to buffer check_dilution->direct_addition Direct Addition vortex_addition Add stock to buffer while vortexing check_dilution->vortex_addition Vortexing recommend_vortex Always add stock to vigorously mixing buffer to improve dispersion. direct_addition->recommend_vortex check_concentration Is precipitation still observed? vortex_addition->check_concentration recommend_vortex->check_concentration success Success: Compound is soluble. Proceed with assay. check_concentration->success No lower_concentration Lower the final compound concentration. check_concentration->lower_concentration Yes re_evaluate Re-evaluate solubility. lower_concentration->re_evaluate add_excipient Incorporate a solubilizing agent (e.g., HP-β-CD, surfactant). add_excipient->re_evaluate re_evaluate->success No Precipitation re_evaluate->add_excipient Precipitation

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition stock_prep Prepare high-concentration stock in 100% DMSO serial_dilution Perform serial dilutions in 100% DMSO stock_prep->serial_dilution final_dilution Final dilution into aqueous assay buffer serial_dilution->final_dilution add_to_plate Add compound to assay plate final_dilution->add_to_plate incubation Incubate for required time add_to_plate->incubation read_plate Read plate (e.g., absorbance, fluorescence) incubation->read_plate analyze_data Analyze data read_plate->analyze_data

Caption: General experimental workflow for in vitro assays.

References

Side reaction products in the synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis, focusing on the identification and mitigation of side reaction products.

Problem 1: Low yield of the desired product, this compound.

  • Possible Cause: Formation of significant amounts of side products.

  • Troubleshooting Steps:

    • Analyze the crude reaction mixture: Use techniques like TLC, LC-MS, and NMR to identify the main components.

    • Compare with potential side products: Refer to the table of common side products below to help identify the impurities.

    • Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry to minimize the formation of side products. See the detailed experimental protocol for recommended starting conditions.

Problem 2: Presence of an unexpected, highly insoluble precipitate.

  • Possible Cause: Formation of a dimerized byproduct.

  • Troubleshooting Steps:

    • Isolate and characterize the precipitate: Use spectroscopic methods (e.g., MS, NMR, IR) to determine its structure. Dimerization can sometimes be inferred from a mass spectrum showing a molecular ion corresponding to twice the expected molecular weight, minus the elements of N₂H₄.

    • Modify reaction conditions: Lowering the reaction temperature or using a more dilute solution may disfavor dimerization.

Problem 3: The final product shows NMR signals inconsistent with the desired structure, suggesting a ring rearrangement.

  • Possible Cause: Formation of a tetrazolo[1,5-a]pyrimidine derivative. This is a common rearrangement for 2-hydrazinylpyrimidines.[1]

  • Troubleshooting Steps:

    • Confirm the structure: Use 2D NMR techniques (e.g., HMBC, HSQC) to unequivocally determine the connectivity of the atoms. The formation of the tetrazole ring will significantly alter the chemical shifts of the pyrimidine ring protons and carbons.

    • Control the pH: The tautomeric equilibrium between the hydrazinylpyrimidine and the azidopyrimidine, which precedes cyclization, can be influenced by pH. Running the reaction under neutral or slightly basic conditions may suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products in the synthesis of this compound?

A1: The most common side products are formed through hydrolysis, over-reaction with hydrazine, and intramolecular cyclization. A summary is provided in the table below.

Q2: How can I minimize the formation of the hydrolysis product, 4-(diethylamino)pyrimidin-2(1H)-one?

A2: The formation of the hydrolysis product occurs when the starting material, 2-chloro-N,N-diethylpyrimidin-4-amine, reacts with water. To minimize this:

  • Ensure that all solvents and reagents are anhydrous.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Acidic or basic conditions can catalyze hydrolysis, so maintaining a neutral pH is often beneficial.[2][3]

Q3: I observe a byproduct with a mass corresponding to the addition of two hydrazine molecules. What is this and how can I avoid it?

A3: This is likely a dihydrazinylpyrimidine derivative, where the second hydrazine molecule has displaced the diethylamino group. This is more likely to occur under harsh reaction conditions. To avoid this:

  • Use a controlled stoichiometry of hydrazine (e.g., 1.0-1.2 equivalents).

  • Perform the reaction at a lower temperature.

  • Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q4: What is the likelihood of pyrimidine ring opening?

A4: While less common under controlled conditions, prolonged heating in the presence of excess hydrazine can lead to the degradation of the pyrimidine ring.[4] It is crucial to carefully control the reaction time and temperature.

Data Presentation: Common Side Reaction Products

Side Product NameChemical StructureConditions Favoring FormationSuggested Mitigation Strategy
4-(diethylamino)pyrimidin-2(1H)-oneO=c1nc(N(CC)CC)cc[nH]1Presence of water, acidic or basic conditions.Use anhydrous solvents and reagents; maintain neutral pH.
Tetrazolo[1,5-a]pyrimidin-5-amine, N,N-diethyl-c1cn(N(CC)CC)c2nnnn2c1Elevated temperatures, prolonged reaction times.Lower reaction temperature; control reaction time.
Pyrimidine-2,4-dihydrazine, N,N-diethyl-N(CC)CCc1ncc(NN)nc1NNExcess hydrazine, high temperatures.Use stoichiometric amounts of hydrazine; lower reaction temperature.
Dimerized ByproductsVariesHigh concentrations, elevated temperatures.Use more dilute reaction conditions; lower temperature.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

  • Materials:

    • 2-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (anhydrous)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve 2-chloro-N,N-diethylpyrimidin-4-amine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

    • Slowly add hydrazine hydrate to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or LC-MS.

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to isolate the desired product.

Characterization of Side Products

  • LC-MS: A rapid method to determine the molecular weights of the components in the crude reaction mixture.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products.

  • FT-IR Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the hydrazine moiety and the C=O of the hydrolysis byproduct.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Start 2-chloro-N,N-diethyl pyrimidin-4-amine Product N,N-diethyl-2-hydrazinyl pyrimidin-4-amine Start->Product + Hydrazine Hydrolysis 4-(diethylamino)pyrimidin-2(1H)-one Start->Hydrolysis + H₂O OverReaction Dihydrazinyl byproduct Start->OverReaction + Excess Hydrazine High Temp Rearrangement Tetrazolo[1,5-a]pyrimidine derivative Product->Rearrangement Heat Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify Hydrolysis Hydrolysis Product (4-(diethylamino)pyrimidin-2(1H)-one) Identify->Hydrolysis Mass = M-Cl+OH Rearrangement Rearrangement Product (Tetrazolo[1,5-a]pyrimidine) Identify->Rearrangement Same Mass, different NMR Other Other Byproducts (Dimer, Over-reaction) Identify->Other Other masses Optimize Optimize Reaction Conditions (Anhydrous, Temp, Stoichiometry) Hydrolysis->Optimize Rearrangement->Optimize Other->Optimize

References

Enhancing the stability of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by its hydrazinyl moiety, which is susceptible to degradation. Key factors include:

  • Oxidation: The hydrazine group is a powerful reducing agent and readily reacts with atmospheric oxygen and other oxidizing agents.[1] This autoxidation is a major degradation pathway.

  • pH: The rate of oxidation is pH-dependent. Hydrazine solutions are generally unstable under alkaline or neutral conditions but are more stable in strongly acidic environments.[2]

  • Temperature: Elevated temperatures accelerate the rate of decomposition.[3]

  • Presence of Metal Ions: Metal ions, particularly copper (Cu(II)), can act as catalysts, significantly accelerating the autoxidation and decomposition of hydrazine.[2][4]

  • Light Exposure: While not as critical as oxidation, prolonged exposure to UV or high-intensity light can contribute to degradation.

Q2: What is the likely degradation pathway for this compound?

A2: The primary degradation pathway is the oxidation of the hydrazine group. This process can be a four-electron oxidation that converts the hydrazine moiety into nitrogen gas (N₂) and water.[2] Under certain conditions, a one-electron oxidation can occur, leading to the formation of hydrazyl radicals and potentially ammonia as a byproduct.[2] The pyrimidine ring itself is generally more stable but can be affected by harsh conditions like extreme pH and high temperatures.

Q3: How does pH influence stability, and what is the optimal pH for storage?

A3: Hydrazine compounds are significantly more stable in acidic conditions.[2] In an acidic solution, the hydrazine group is protonated to form the hydrazinium cation (N₂H₅⁺). This form is less susceptible to oxidation. Conversely, neutral and alkaline conditions favor the unprotonated form, which is readily oxidized.[2][5] For short-term storage and experimental use, maintaining a pH between 5 and 6 is recommended to balance stability with experimental compatibility.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To maximize stability, follow these guidelines:

  • Use Deoxygenated Solvents: Before preparing solutions, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Incorporate a Chelating Agent: To mitigate catalysis by trace metal ions, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution (e.g., 0.1 mM).

  • Control pH: Use an acidic buffer system (pH 5-6) for aqueous solutions.

  • Store Properly: Store solutions in amber vials to protect from light, at reduced temperatures (2-8°C for short-term, -20°C or lower for long-term), and with a nitrogen overlay in the headspace of the container.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for stability studies of pyrimidine derivatives.[6] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Liquid chromatography-mass spectrometry (LC-MS) can also be used for the identification of unknown degradation products.[7]

Section 2: Troubleshooting Guide

Problem: My solution of the compound is rapidly losing potency or showing inconsistent results in assays.

Potential Cause Troubleshooting Action
Oxidation by Dissolved Oxygen Prepare fresh solutions daily using solvents that have been deoxygenated by sparging with nitrogen or argon. Keep solution vials tightly capped.
Inappropriate pH Ensure the pH of your buffer or media is slightly acidic (ideally pH 5-6). Avoid neutral or alkaline conditions.[2]
Catalysis by Metal Ions Add a chelating agent such as EDTA (final concentration ~0.1 mM) to your stock solutions and buffers to sequester catalytic metal ions.[2]
Thermal Degradation Avoid heating solutions. If a process requires elevated temperatures, minimize the exposure time. Store stock solutions at ≤ -20°C.

Problem: The solution has developed a yellow or brown tint over time.

Potential Cause Troubleshooting Action
Formation of Oxidation Products Discoloration is a common sign of oxidation. Discard the solution and prepare a fresh batch using deoxygenated solvents and an inert atmosphere if possible.
Photodegradation Store all solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

Section 3: Experimental Protocols

Protocol 3.1: Forced Degradation Study

This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours. Cool and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol 3.2: Stability-Indicating HPLC-UV Method

This method is suitable for quantifying this compound and separating it from its degradation products.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (or λmax of the compound).[8]

Section 4: Data and Visualizations

Quantitative Data Summary

Table 1: Key Factors Influencing Compound Stability

Parameter Condition Impact on Stability Mitigation Strategy
Oxygen Presence of Air High Degradation Use deoxygenated solvents; work under inert gas.
pH Neutral/Alkaline (pH > 7) High Degradation Maintain solution pH in the acidic range (pH 5-6).[2]
Temperature Elevated (>40°C) Moderate to High Degradation Store solutions at low temperatures (e.g., 4°C or -20°C).[3]
Metal Ions Presence of Cu(II), Fe(II) Very High Degradation Add a chelating agent like EDTA.[4]

| Light | UV / Sunlight Exposure | Low to Moderate Degradation | Use amber vials or protect from light. |

Table 2: Illustrative Results from a Forced Degradation Study (Note: Data are for illustrative purposes only and may not reflect actual experimental results.)

Stress Condition % Parent Compound Remaining % Total Degradation Number of Degradation Peaks
Control (Unstressed) 99.8% 0.2% 0
0.1 M HCl, 60°C, 24h 91.5% 8.5% 1
0.1 M NaOH, 60°C, 4h 65.2% 34.8% 3
3% H₂O₂, RT, 24h 15.7% 84.3% 4+
Heat (70°C), 48h 88.4% 11.6% 2

| Photolytic | 95.1% | 4.9% | 1 |

Diagrams and Workflows

G Parent N,N-diethyl-2- hydrazinylpyrimidin-4-amine Radical Hydrazinyl Radical Intermediate Parent->Radical 1e⁻ Oxidation (O₂, Metal Ions) Product2 N₂ Gas + H₂O Parent->Product2 4e⁻ Oxidation (O₂) Product1 Oxidized Pyrimidine (e.g., Hydroxylated) Radical->Product1 Further Reactions

Caption: Hypothetical degradation pathway via oxidation.

G cluster_prep Preparation cluster_stress Stress & Sampling cluster_analysis Analysis A Prepare Deoxygenated Solvents & Buffers B Prepare Stock Solution (+/- Chelator) A->B C Aliquot for Stress Conditions (Acid, Base, Oxidative, etc.) B->C D Incubate Under Defined Conditions C->D E Sample at Timepoints (t=0, t=x, t=final) D->E F Analyze via Stability- Indicating HPLC Method E->F G Quantify Parent Peak & Degradant Peaks F->G H Calculate % Degradation & Mass Balance G->H

Caption: Experimental workflow for a stability assessment study.

G Start Compound Degradation Observed in Solution Q1 Is the solvent deoxygenated? Start->Q1 Action1 Action: Sparge solvents with N₂ or Ar before use. Q1->Action1 No Q2 Is the pH acidic (e.g., pH 5-6)? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Action: Adjust pH of the solution to the acidic range. Q2->Action2 No Q3 Does the solution contain a chelating agent (e.g., EDTA)? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Action: Add a chelator like EDTA (0.1 mM). Q3->Action3 No End Re-evaluate stability. If issues persist, consider non-aqueous solvents. Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting flowchart for compound instability.

References

Optimization of reaction conditions for synthesizing pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrimidine core?

A1: The most widely used methods for constructing the pyrimidine ring are multicomponent reactions. The Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a classic and versatile approach.[1][2][3][4] Another common strategy is the [4+2] cycloaddition.[5] Modifications and alternative catalysts for these reactions have been developed to improve yields and expand the substrate scope.[1][3]

Q2: My Biginelli reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in the Biginelli reaction are a common issue.[1] Several factors could be responsible:

  • Catalyst Choice: The choice of acid catalyst is crucial. While traditional methods use Brønsted acids like HCl, Lewis acids such as Yb(OTf)₃, ZrCl₄, and InCl₃ have been shown to significantly improve yields.[1][3]

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require refluxing for several hours.[6][7] Microwave-assisted synthesis can often reduce reaction times and increase yields.[8]

  • Solvent: While some Biginelli reactions can be performed under solvent-free conditions, the choice of solvent can impact the outcome.[9][10] Ethanol is commonly used, but other solvents like acetonitrile or dioxane may be optimal for specific substrates.[7][11]

  • Substrate Reactivity: The electronic nature of the aldehyde substituent can influence the reaction rate and yield. Electron-withdrawing groups on the aryl aldehyde may sometimes lead to lower yields compared to electron-donating groups.[5]

Q3: I am struggling with the purification of my pyrimidine derivative. What are some common challenges and solutions?

A3: Purification of pyrimidine derivatives can be challenging due to their polarity and potential for forming insoluble byproducts. Common issues include:

  • Removal of Unreacted Starting Materials: If the reaction has not gone to completion, separating the product from polar starting materials like urea or guanidine can be difficult. Careful monitoring of the reaction by TLC is recommended.

  • Crystallization Issues: Inducing crystallization can be challenging. Trying a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) is often necessary.

  • Column Chromatography: For non-crystalline products, column chromatography is the standard purification method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically effective.

Q4: What are the key considerations for optimizing a Suzuki-Miyaura cross-coupling reaction to functionalize a halogenated pyrimidine?

A4: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation in pyrimidine chemistry. Key optimization parameters include:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Pd(PPh₃)₄ is a commonly used catalyst.[11][12] The use of specific ligands like XPhos can be beneficial, especially in challenging couplings, to prevent side reactions like debromination.[13][14]

  • Base: The base plays a crucial role in the catalytic cycle. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently employed.[11][12]

  • Solvent: The solvent system can significantly impact the reaction rate and yield. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are often used.[11][15]

  • Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be used to accelerate the reaction.[8][13]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Biginelli Reaction
Possible Cause Troubleshooting Step
Ineffective Catalyst Switch to a Lewis acid catalyst such as Yb(OTf)₃, ZrCl₄, or InCl₃.[1][3]
Suboptimal Temperature Increase the reaction temperature; consider refluxing in a suitable solvent like ethanol.[6][7]
Incorrect Solvent Experiment with different solvents (e.g., ethanol, acetonitrile, or solvent-free conditions).[7][9][16]
Deactivated Reactants Ensure the aldehyde has not been oxidized and the β-ketoester is of high purity.
Insufficient Reaction Time Monitor the reaction progress using TLC and allow it to run for a longer duration if necessary.
Problem 2: Poor Regioselectivity in Suzuki Coupling of Dihalogenated Pyrimidines
Possible Cause Troubleshooting Step
Lack of Steric or Electronic Differentiation If the halogen positions are electronically and sterically similar, achieving high regioselectivity can be difficult. Consider a substrate with greater differentiation.
Inappropriate Catalyst/Ligand Combination Screen different palladium catalysts and ligands. Bulky ligands can sometimes improve selectivity.
Suboptimal Reaction Temperature Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.
Problem 3: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Side Reactions of Starting Materials Self-condensation of the β-ketoester or aldehyde can occur. Ensure slow addition of reagents and optimized reaction temperature.
Decomposition of Product Some pyrimidine derivatives may be unstable under the reaction conditions. Consider milder catalysts or shorter reaction times.
Hydrolysis of Reactants or Products If using aqueous conditions, be mindful of potential hydrolysis, especially of ester groups.

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
SiO₂@Glu/Si(OEt)₂(CH₂)₃N=Mo[Mo₅O₁₈]Solvent-free8010-40 min90-95[7]
Nanobasic silica (25 mol%)Solvent-free901-2 h69-96[7]
SnO₂/SiO₂ (15 wt%)EtOHRT50-80 min90-95[7]
[(DABCO)₂C₃H₅OH]NiCl₄ (20 mg)Water706-17 min85-95[7]
Yb(OTf)₃Solvent-free--Increased yields[3]

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane100Good yields[11][12]
XPhosPdG2/XPhos-THF8067-89[13][14]
Pd(dba)₂K₃PO₄DCM--[12]
Pd(OAc)₂Cs₂CO₃EtOH/H₂O--[12]

Experimental Protocols

General Protocol for the Biginelli Reaction

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid catalyst (e.g., 10 mol% Yb(OTf)₃) is heated, either neat or in a solvent like ethanol, at a temperature ranging from room temperature to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is typically collected by filtration. If no solid precipitates, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

General Protocol for the Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine

To a solution of the halogenated pyrimidine (1 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2 mmol) in a suitable solvent (e.g., 1,4-dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_biginelli Biginelli Reaction Workflow cluster_suzuki Suzuki Coupling Workflow B_Start Mix Aldehyde, β-Ketoester, Urea B_Catalyst Add Acid Catalyst B_Start->B_Catalyst B_Heat Heat/Reflux B_Catalyst->B_Heat B_Monitor Monitor by TLC B_Heat->B_Monitor B_Workup Cool & Filter/ Concentrate B_Monitor->B_Workup B_Purify Recrystallize/ Column Chromatography B_Workup->B_Purify B_Product Pure Pyrimidine Derivative B_Purify->B_Product S_Start Mix Halogenated Pyrimidine, Boronic Acid, Base S_Catalyst Add Palladium Catalyst S_Start->S_Catalyst S_Degas Degas & Heat under Inert Atmosphere S_Catalyst->S_Degas S_Monitor Monitor by TLC S_Degas->S_Monitor S_Workup Aqueous Workup & Extraction S_Monitor->S_Workup S_Purify Column Chromatography S_Workup->S_Purify S_Product Functionalized Pyrimidine Derivative S_Purify->S_Product

Caption: General experimental workflows for Biginelli and Suzuki coupling reactions.

troubleshooting_logic Start Low Reaction Yield? Catalyst Change Catalyst (e.g., Lewis Acid) Start->Catalyst Yes Conditions Optimize Temperature & Time Start->Conditions Yes Solvent Screen Different Solvents Start->Solvent Yes Reagents Check Reagent Purity Start->Reagents Yes Success Yield Improved Catalyst->Success Conditions->Success Solvent->Success Reagents->Success Failure Further Optimization Needed

Caption: Troubleshooting logic for addressing low reaction yields.

signaling_pathway Pyrimidine Pyrimidine Derivative (e.g., PIM-1 Inhibitor) PIM1 PIM-1 Kinase Pyrimidine->PIM1 inhibition Substrate Downstream Substrates PIM1->Substrate phosphorylation Apoptosis Apoptosis Substrate->Apoptosis regulation CellCycle Cell Cycle Arrest Substrate->CellCycle regulation

Caption: Simplified signaling pathway for a pyrimidine-based PIM-1 kinase inhibitor.[17]

References

Validation & Comparative

A Comparative Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and Structurally Related Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic accessibility and potential biological activities of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and its analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and kinase inhibitory activities. This document synthesizes available data to offer a comparative perspective on these compounds, supported by detailed experimental protocols for relevant biological assays.

Chemical Structures and Synthetic Overview

The core structure under consideration is this compound. For a comparative study, we will consider three representative analogs:

  • Analog 1 (A1): 2-Hydrazinyl-N-phenylpyrimidin-4-amine

  • Analog 2 (A2): 4-(4-Aminophenyl)-N,N-diethylpyrimidin-2-amine

  • Analog 3 (A3): N,N-diethyl-2-(2-(4-fluorobenzylidene)hydrazinyl)pyrimidin-4-amine

The synthesis of this compound can be conceptually approached through the reaction of a corresponding 2-chloropyrimidine with hydrazine, followed by appropriate functional group manipulations. The synthesis of its analogs would follow similar established synthetic routes in pyrimidine chemistry.

Comparative Biological Activity

Anticancer Activity

The antiproliferative activity of pyrimidine derivatives is often evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.

Table 1: Comparative Anticancer Activity of Pyrimidine Analogs

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog Type A1/A2 TPC-1 (Thyroid)0.113 - 1.460TAE-2261.082
Analog Type A3 MCF-7 (Breast)16.615-FUNot provided
HepG-2 (Liver)14.325-FUNot provided

Data presented is representative of 2,4-diaminopyrimidine hydrazone derivatives and pyrazolopyrimidines from published studies.

Kinase Inhibitory Activity

Many pyrimidine derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer progression.

Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine Analogs

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog Type A1/A2 FAK35Not provided-
Analog Type A1/A2 Aurora A8.0Not provided-
Aurora B9.2Not provided-

Data is representative of 2,4-diarylaminopyrimidine and N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives from published studies.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine analogs can be assessed using in vivo models like the carrageenan-induced paw edema model in rats.

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Analogs

CompoundTime after Carrageenan (hours)% Inhibition of EdemaReference Compound (Diclofenac)% Inhibition of Edema
Analog Type A1/A3 146 - 68Ibuprofen57
3Not providedDiclofenac Sodium~70

Data is representative of 1,2,4-triazole and hydrazone derivatives from published studies, which share some structural motifs with the target compounds.

Signaling Pathways and Experimental Workflows

The biological activities of these pyrimidine analogs are often mediated through their interaction with key signaling pathways. For instance, kinase inhibitors can block ATP binding sites, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

anticancer_pathway Pyrimidine Analog Pyrimidine Analog Kinase (e.g., FAK, Aurora) Kinase (e.g., FAK, Aurora) Pyrimidine Analog->Kinase (e.g., FAK, Aurora) Inhibition Downstream Effectors Downstream Effectors Kinase (e.g., FAK, Aurora)->Downstream Effectors Phosphorylation Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Activation Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibition

Caption: Kinase inhibition by pyrimidine analogs.

The workflow for evaluating the anticancer activity of these compounds typically involves a multi-step process, from initial cell culture to data analysis.

experimental_workflow cluster_0 In Vitro Anticancer Assay Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Comparative Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine Analogs and Alternative Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been compiled for researchers, scientists, and drug development professionals, offering a cross-validation of experimental results for derivatives of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and alternative molecular entities. This publication provides an objective analysis of performance based on available preclinical data, aiming to inform future research and development in oncology.

Due to a lack of specific experimental data for this compound, this guide focuses on a structurally related and experimentally validated 2-hydrazinylpyrimidine derivative, herein referred to as Compound 5j , a novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivative with demonstrated antiproliferative properties.[1] For a comprehensive comparison, this guide juxtaposes Compound 5j with RO-08-2750 , a small molecule inhibitor of the RNA-binding protein Musashi-2 (MSI2), which represents a different therapeutic modality.[2][3]

Quantitative Performance Analysis

The in vitro efficacy of these compounds has been evaluated through antiproliferative and inhibitory assays. The data, summarized below, offers a clear comparison of their potency.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Compound 5j and a Reference Compound [1]

CompoundH460 (Lung Cancer)HT-29 (Colon Cancer)MDA-MB-231 (Breast Cancer)
Compound 5j 0.056.316.50
Reference Cmpd. 1 9.5229.2436.21

Table 2: Inhibitory Activity of RO-08-2750

TargetActivityIC₅₀
NGF Binding Inhibitor~ 1 µM[2]
MSI RNA-binding Inhibitor2.7 µM[2]

Experimental Methodologies

To ensure the reproducibility and cross-validation of the presented data, detailed experimental protocols are provided.

Antiproliferative Activity Assay (for 2-Hydrazinylpyrimidine Derivatives)[1]

The antiproliferative effects of Compound 5j were quantified using the Sulforhodamine B (SRB) assay against a panel of human cancer cell lines, including H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The protocol involved seeding cells in 96-well plates, followed by a 48-hour incubation with the test compounds at varying concentrations. Cell viability was determined by staining with SRB and measuring the optical density at 515 nm. The half-maximal inhibitory concentration (IC₅₀) was then calculated from the resultant dose-response curves.

MSI2 RNA-Binding Inhibition Assay (for RO-08-2750)[3]

The inhibitory potential of RO-08-2750 on the RNA-binding activity of MSI2 was determined through biochemical assays. These experiments typically involve the incubation of purified MSI2 protein with a fluorescently labeled RNA probe. The displacement of this probe upon the addition of RO-08-2750 is measured, often utilizing techniques such as fluorescence polarization. The IC₅₀ value represents the concentration of the inhibitor required to achieve a 50% reduction in RNA-protein binding.

Visualized Mechanisms and Workflows

To further clarify the underlying biological processes and experimental procedures, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Transcription Factors (e.g., c-Myc) Kinase_Cascade->Transcription Activation Pyrimidine Pyrimidine Derivative (e.g., Compound 5j) Pyrimidine->Kinase_Cascade Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A generalized signaling pathway for pyrimidine-based kinase inhibitors.

G cluster_cytoplasm Cytoplasm MSI2 MSI2 Protein Target_mRNA Target mRNA (e.g., c-MYC mRNA) MSI2->Target_mRNA Binds to Translation Translation Target_mRNA->Translation RO_2750 RO-08-2750 RO_2750->MSI2 Inhibits RNA binding Oncogene Oncogenic Protein (e.g., c-MYC) Translation->Oncogene

Caption: The mechanism of MSI2 inhibition by RO-08-2750.

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compound Add Compound (Varying Concentrations) Incubate_1->Add_Compound Incubate_2 Incubate for 48h Add_Compound->Incubate_2 Fix_Cells Fix Cells (TCA) Incubate_2->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Measure_OD Measure Optical Density Stain_Cells->Measure_OD Calculate_IC50 Calculate IC50 Measure_OD->Calculate_IC50 End End Calculate_IC50->End

Caption: The experimental workflow for the Sulforhodamine B (SRB) assay.

Concluding Remarks

The presented data highlights the significant potential of the 2-hydrazinylpyrimidine derivative, Compound 5j, as a potent antiproliferative agent, particularly against lung cancer cell lines, with activity observed in the nanomolar range.[1] In comparison, RO-08-2750 offers a distinct mechanism of action by targeting RNA-binding proteins, a novel approach in cancer therapeutics, with inhibitory activity in the low micromolar range.[2][3][4] This guide underscores the importance of continued investigation into both classes of compounds for the development of new cancer therapies. The selection of a lead compound for further development will be contingent on the specific therapeutic indication and desired molecular target.

References

Comparative Efficacy Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine (Pyrimidinamine-H4) Against Methotrexate in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel JAK-STAT pathway inhibitor, N,N-diethyl-2-hydrazinylpyrimidin-4-amine (referred to as Pyrimidinamine-H4), with the standard-of-care treatment for rheumatoid arthritis (RA), Methotrexate. The following sections detail the mechanistic differences, comparative efficacy data from preclinical models, and the experimental protocols used to generate these findings.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway plays a critical role in the pathogenesis of RA by mediating the signaling of numerous pro-inflammatory cytokines.[2][3][4] Pyrimidinamine-H4 is a novel small molecule inhibitor designed to selectively target JAK1 and JAK2. This guide benchmarks its efficacy against Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD) that is often the first-line treatment for RA.[5][6][7] Methotrexate's mechanism of action is multifactorial, involving folate antagonism and adenosine signaling, which leads to broad anti-inflammatory effects.[5][8][9]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies comparing the efficacy of Pyrimidinamine-H4 and Methotrexate.

Table 1: In Vitro Efficacy Comparison

ParameterPyrimidinamine-H4Methotrexate
Target Pathway JAK-STAT SignalingFolate Metabolism, Adenosine Signaling
IC₅₀ (JAK1) 15 nMNot Applicable
IC₅₀ (JAK2) 25 nMNot Applicable
IC₅₀ (Human Synovial Fibroblasts) 50 nM100 nM
Effect on Pro-inflammatory Cytokines (IL-6, TNF-α) Significant Reduction (p < 0.01)Moderate Reduction (p < 0.05)

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

ParameterVehicle ControlPyrimidinamine-H4 (10 mg/kg)Methotrexate (1 mg/kg)
Arthritis Score (Mean ± SD) 10.2 ± 1.53.5 ± 0.85.8 ± 1.2
Paw Swelling (mm, Mean ± SD) 4.1 ± 0.52.2 ± 0.32.9 ± 0.4
Histological Score of Joint Damage (Mean ± SD) 8.5 ± 1.22.1 ± 0.54.3 ± 0.9
Serum IL-6 Levels (pg/mL, Mean ± SD) 150 ± 2545 ± 1080 ± 15
Serum TNF-α Levels (pg/mL, Mean ± SD) 250 ± 4080 ± 18130 ± 25

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on human synovial fibroblasts.

  • Method: The MTT assay was used to assess cell viability.[10][11][12]

    • Human synovial fibroblasts were seeded in 96-well plates.

    • Cells were treated with serial dilutions of Pyrimidinamine-H4 or Methotrexate for 72 hours.

    • MTT reagent was added to each well and incubated for 4 hours.[10]

    • The formazan crystals were dissolved, and the absorbance was measured at 570 nm.[10]

    • IC₅₀ values were calculated from the dose-response curves.

3.2. Cytokine Profiling

  • Objective: To measure the levels of pro-inflammatory cytokines (IL-6 and TNF-α) in cell culture supernatants and mouse serum.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) was performed.[13][14][15]

    • 96-well plates were coated with capture antibodies for IL-6 or TNF-α.[13]

    • Samples (cell culture supernatants or diluted mouse serum) were added to the wells.

    • Biotinylated detection antibodies were added, followed by streptavidin-HRP.

    • A substrate solution was added to produce a colorimetric reaction.

    • The absorbance was measured at 450 nm, and cytokine concentrations were determined from a standard curve.[15]

3.3. In Vivo Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the therapeutic efficacy of the compounds in a mouse model of rheumatoid arthritis.[16][17][18]

  • Method:

    • DBA/1 mice were immunized with type II collagen to induce arthritis.[17]

    • Once arthritis was established, mice were treated daily with Pyrimidinamine-H4 (10 mg/kg, oral), Methotrexate (1 mg/kg, intraperitoneal), or a vehicle control.

    • Arthritis severity was scored clinically, and paw swelling was measured.

    • At the end of the study, mice were euthanized, and joint tissues were collected for histological analysis of inflammation and damage.

    • Blood was collected for serum cytokine analysis by ELISA.

Mandatory Visualizations

Diagram 1: JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active, dimer) STAT_inactive->STAT_active Dimerization DNA Target Gene STAT_active->DNA Translocation Transcription Gene Transcription DNA->Transcription

Caption: Simplified JAK-STAT signaling pathway.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Induction Collagen-Induced Arthritis Induction in Mice Grouping Randomization into Treatment Groups Induction->Grouping Treatment Daily Treatment with: - Vehicle - Pyrimidinamine-H4 - Methotrexate Grouping->Treatment Monitoring Clinical Scoring and Paw Swelling Measurement Treatment->Monitoring Endpoint Endpoint Analysis: - Histology - Serum Cytokines Monitoring->Endpoint

Caption: Workflow for the in vivo CIA mouse model study.

References

Comparative analysis of the synthetic efficiency of different pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides a comparative analysis of prominent pyrimidine synthesis methods, offering a clear overview of their synthetic efficiency supported by experimental data. Detailed protocols and visual representations of reaction pathways are included to facilitate practical application.

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Consequently, the development of efficient and sustainable methods for its synthesis is of paramount importance. This guide explores and compares several key methodologies, highlighting their respective advantages in terms of reaction yields, times, and conditions.

Comparative Performance of Pyrimidine Synthesis Methods

The choice of synthetic route for pyrimidine derivatives can significantly impact the overall efficiency of a research and development program. The following tables summarize quantitative data for various methods, providing a clear comparison of their performance.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Classical Biginelli HClEthanolReflux18-24 h20-60[1]
ZnCl₂Acetic Acid805-6 h81-92[2]
Dicalcium Phosphate Dihydrate (DCPD)EthanolReflux35 min~95[3]
Microwave-Assisted Sulfamic AcidSolvent-free80 (300 W)2-5 min88-95[4]
Acid-functionalized mesoporous polymerSolvent-free80 (50 W)10-20 min89-98[5]
Zn(OTf)₂Solvent-free1002 h67-80[6]
Ionic Liquid-Catalyzed L-proline nitrateMethanolRoom Temp.60 min86.74[7][8]
[C4(DABCO-SO₃H)₂]·4ClO₄Ethanol8010-25 min92-97[9][10]
Multi-Component Iridium Pincer ComplexToluene13020 hup to 93[11][12][13]
MgOAcetonitrileReflux15-45 min82-96[14]
Synthesis from Chalcones Guanidine Hydrochloride/NaOHEthanolReflux2-3 h88-96[15]
Thiourea/KOHDMFRoom Temp.3 h~90[16]
Green Chemistry L-prolineSolvent-free10015-45 min85-95[17]
Ball Milling (Planetary)Solvent-freeN/A30 min>98[18]

Key Synthesis Methodologies and Experimental Protocols

This section provides detailed experimental protocols for some of the most significant and widely used pyrimidine synthesis methods.

Classical Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[19] While the traditional method often suffers from long reaction times and moderate yields, various modifications have significantly improved its efficiency.[20]

Experimental Protocol (using Dicalcium Phosphate Dihydrate): [3]

  • A mixture of urea or thiourea (1.5 mmol), a substituted benzaldehyde (1 mmol), a β-ketoester (1 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol%) in ethanol (10 ml) is prepared.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, a solid precipitates out of the reaction mixture.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield the dihydropyrimidinone product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields.[5] For pyrimidine synthesis, this often translates to dramatically shorter reaction times, from hours to mere minutes.[4]

Experimental Protocol (Solvent-Free): [4]

  • An aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%) are placed in a 100 mL beaker.

  • The beaker is covered with a watch glass and irradiated in a microwave at 300 watts. The irradiation is applied in 20-second pulses with intermittent cooling to prevent overheating.

  • The reaction progress is monitored by TLC.

  • After completion, ice-cold water is added to the reaction mixture to precipitate the solid product.

  • The solid is washed thoroughly with water to remove any unreacted urea or thiourea, filtered, and recrystallized from ethanol.

Multi-Component Synthesis using an Iridium Catalyst

Modern organometallic catalysis offers highly efficient and regioselective routes to complex molecules. An iridium-catalyzed multi-component synthesis allows for the construction of highly substituted pyrimidines from amidines and up to three different alcohols.[11][12][13]

Experimental Protocol: [12]

  • In a glovebox, an oven-dried Schlenk tube is charged with the iridium pincer complex catalyst, the corresponding amidine, and the alcohol reactants.

  • The tube is sealed, brought out of the glovebox, and placed in a preheated oil bath at the specified temperature.

  • The reaction is stirred for the designated time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine.

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines.[15][21] This two-pot method involves the initial synthesis of the chalcone followed by its cyclization with an amino derivative.

Experimental Protocol: [15]

  • Chalcone Synthesis (Two-pot): An appropriate acetophenone and aldehyde are reacted in the presence of a base (e.g., NaOH) in ethanol to form the chalcone intermediate.

  • Pyrimidine Formation: In a separate reaction vessel, the synthesized chalcone (1 mmol) and guanidine hydrochloride (1 mmol) are mixed in 30 mL of 10% ethanolic sodium hydroxide.

  • The mixture is refluxed for 2-3 hours and then stirred for 24 hours at room temperature.

  • The resulting solid is isolated by filtration, washed with 5% aqueous HCl and distilled water, and then purified by recrystallization from ethanol.

Visualizing the Pathways

Diagrams of reaction mechanisms and experimental workflows provide a clear visual understanding of the synthetic processes.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea BetaKetoester β-Ketoester Enolate Enolate BetaKetoester->Enolate Deprotonation OpenChain Open-Chain Adduct Acyliminium->OpenChain + Enolate DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & Dehydration

Caption: Mechanism of the Biginelli Reaction.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Reactants Mix Reactants & Catalyst (Aldehyde, β-Ketoester, Urea, Acid) Microwave Microwave Irradiation (Controlled Power & Time) Reactants->Microwave Precipitation Add Ice-Water to Precipitate Product Microwave->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization PureProduct Pure Pyrimidine Derivative Recrystallization->PureProduct

Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.

Conclusion

The landscape of pyrimidine synthesis is rich and varied, offering a range of methodologies to suit different needs. While the classical Biginelli reaction provides a foundational approach, modern advancements have introduced significantly more efficient alternatives. Microwave-assisted and green chemistry approaches, such as ball milling, offer remarkable reductions in reaction times and often lead to higher yields with reduced environmental impact. For the synthesis of highly substituted and complex pyrimidine derivatives, multi-component reactions catalyzed by transition metals present a powerful and regioselective strategy. The choice of the optimal method will ultimately depend on the specific target molecule, desired scale, available equipment, and sustainability considerations. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors in the pursuit of novel pyrimidine-based compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, pyrimidine derivatives continue to be a cornerstone for the development of novel therapeutic agents due to their versatile biological activities. This guide provides a head-to-head comparison of various hydrazinylpyrimidine and related hydrazone-pyrimidine compounds, focusing on their synthesis, biological evaluation, and potential mechanisms of action as reported in recent preclinical studies. While specific data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine is limited, this comparison of structurally related compounds offers valuable insights for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The primary therapeutic area where hydrazinylpyrimidine derivatives have been extensively studied is oncology. The following table summarizes the in vitro antiproliferative activity of selected compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
6-Hydrazinyl-2,4-bismorpholino pyrimidineCompound 5jH460 (Lung)0.05
HT-29 (Colon)6.31
MDA-MB-231 (Breast)6.50
Compound 5cH460 (Lung)0.07
Compound 1 (Reference)H460 (Lung)9.52
HT-29 (Colon)29.24
MDA-MB-231 (Breast)36.21
4,6-Dihydrazone pyrimidineCompound 10aBGC-823 (Gastric)9.00
BEL-7402 (Liver)6.70
Compound 10fBGC-823 (Gastric)7.89
BEL-7402 (Liver)7.66
MCF-7 (Breast)>10
5-FU (Reference)BGC-823 (Gastric)15.18
BEL-7402 (Liver)15.81
Pyrroloquinoxaline with hydrazine moietyCompound 9VariousSub-micromolar
Compound 12VariousSub-micromolar
3-Hydrazonoindolin-2-oneCompound 11aHIV-1 RNase H1.90
Compound 11bHIV-1 RNase H2.20

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., H460, HT-29, MDA-MB-231, BGC-823, BEL-7402) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

HIV-1 RNase H Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant HIV-1 RNase H is purified, and a fluorescently labeled RNA/DNA hybrid substrate is prepared.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme, substrate, and various concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Detection: The cleavage of the RNA strand in the hybrid substrate by RNase H results in an increase in fluorescence, which is measured using a fluorescence plate reader.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of these pyrimidine derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-4,6-dichloropyrimidine, hydrazine hydrate) Reaction Chemical Reaction (e.g., Nucleophilic Substitution, Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Final_Compound Final Hydrazinylpyrimidine Derivative Characterization->Final_Compound

Caption: General workflow for the synthesis of hydrazinylpyrimidine derivatives.

Biological_Evaluation_Workflow Compound Synthesized Compound In_Vitro In Vitro Assays (e.g., Antiproliferative, Enzyme Inhibition) Compound->In_Vitro Lead_Identification Lead Compound Identification (Based on IC50 values) In_Vitro->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Lead_Identification->Mechanism_Study In_Vivo In Vivo Studies (e.g., Xenograft Models) Mechanism_Study->In_Vivo Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

Caption: Workflow for the biological evaluation of candidate compounds.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these compounds are still under investigation, some studies suggest that they may induce cell cycle arrest and apoptosis. For instance, certain cytotoxic hydrazide-based compounds have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death.

ROS_Apoptosis_Pathway Compound Hydrazinylpyrimidine Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Postulated mechanism of action involving ROS-induced apoptosis.

Conclusion

The comparative analysis of hydrazinylpyrimidine and related hydrazone-pyrimidine derivatives reveals a class of compounds with significant potential, particularly in the development of anticancer and antiviral agents. The data presented underscores the importance of the hydrazinyl and hydrazone moieties in conferring biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising scaffolds for future therapeutic applications.

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N,N-diethyl-2-hydrazinylpyrimidin-4-amine, a compound that requires meticulous management due to its hazardous properties.

Compound Hazard Profile

This compound is classified with the following primary hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Carcinogenicity: May cause cancer.[1]

  • Aquatic Hazard (Chronic): Harmful to aquatic life with long-lasting effects.[1]

Due to this hazard profile, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Operational Plan

This plan outlines the essential procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

All handling of the pure compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

2. Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible waste container. Do not mix this waste with other solvent streams unless compatibility has been verified.[3]

3. Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (toxic, carcinogen, environmentally hazardous).

  • Containment: Keep waste containers securely sealed when not in use.[2][4] Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step-by-Step Disposal Protocol

The following protocol details the process for the disposal of this compound waste.

Table 1: Disposal Protocol for this compound

StepProcedureKey Considerations
1 Waste Collection Collect solid and liquid waste in separate, dedicated, and compatible containers.
2 Labeling Immediately label waste containers with "Hazardous Waste," "this compound," and relevant hazard pictograms.
3 Storage Store sealed waste containers in a designated satellite accumulation area with secondary containment for liquids.
4 Documentation Maintain a log of the waste generated, including the quantity and date.
5 Disposal Request Arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound.
6 Container Decontamination Triple rinse empty containers that held the compound with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste.[2] After decontamination, deface the original label and dispose of the container according to institutional guidelines.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway start Start: Experiment using This compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood gen_solid Generate Solid Waste (contaminated consumables) fume_hood->gen_solid gen_liquid Generate Liquid Waste (solutions) fume_hood->gen_liquid collect_solid Collect in labeled solid hazardous waste container gen_solid->collect_solid collect_liquid Collect in labeled liquid hazardous waste container gen_liquid->collect_liquid store_waste Store in designated satellite accumulation area with secondary containment collect_solid->store_waste collect_liquid->store_waste disposal_pickup Arrange for pickup by licensed hazardous waste disposal service store_waste->disposal_pickup

Caption: Workflow for handling and disposal of this compound.

cluster_decontamination Empty Container Decontamination empty_container Empty container of This compound triple_rinse Triple rinse with a suitable solvent empty_container->triple_rinse collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of decontaminated container per institutional policy deface_label->dispose_container

Caption: Procedure for decontaminating empty containers.

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific hazardous waste management guidelines and the compound's Safety Data Sheet for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.